molecular formula C8H7ClN4 B1276883 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline CAS No. 450399-92-5

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Katalognummer: B1276883
CAS-Nummer: 450399-92-5
Molekulargewicht: 194.62 g/mol
InChI-Schlüssel: HJSKDFBSZMCRAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-chloro-2-(1,2,4-triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSKDFBSZMCRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407585
Record name 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450399-92-5
Record name 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the chemical properties of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic aromatic amine containing both a substituted aniline and a 1,2,4-triazole ring. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The triazole moiety is a well-known pharmacophore present in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2] The substituted aniline portion of the molecule provides a versatile handle for further chemical modifications, allowing for the synthesis of a broad array of derivatives.

This document provides a comprehensive overview of the known chemical and physical properties of this compound, along with proposed experimental protocols and an examination of its potential applications in research and development.

Chemical and Physical Properties

The physicochemical properties of a compound are critical for its application in drug development, influencing factors such as solubility, permeability, and bioavailability. The properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 450399-92-5ChemicalBook[3]
Molecular Formula C₈H₇ClN₄PubChem[4]
Molecular Weight 194.62 g/mol Matrix Scientific[5]
Monoisotopic Mass 194.03592 DaPubChem[4]
Predicted XlogP 1.6PubChem[4]
Appearance (Not specified, likely solid)-
Solubility (Not specified)-
Melting Point (Not specified)-
Boiling Point (Not specified)-

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While a dedicated full spectrum for this specific molecule is not available in the cited sources, the expected spectral features can be predicted based on its structure and data from analogous compounds.

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons on both the aniline and triazole rings. The aniline ring would show a characteristic splitting pattern for its three protons. The triazole ring would exhibit two distinct signals for its two protons. A broad singlet for the -NH₂ protons would also be expected.
¹³C NMR Resonances for eight distinct carbon atoms. The carbons of the benzene ring would appear in the aromatic region (approx. 110-150 ppm), with those bonded to chlorine and nitrogen being shifted accordingly. The two carbons of the triazole ring would also have characteristic shifts in the aromatic region.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C-H stretching in the aromatic rings (approx. 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (approx. 1400-1600 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹).
Mass Spectrometry A molecular ion peak ([M]⁺) at m/z ≈ 194.035. Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ may also be observed.[4]

Experimental Protocols: Synthesis

A definitive, published synthesis protocol for this compound was not found in the search results. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related aniline and triazole derivatives. A common approach involves the reaction of a substituted aniline precursor with a reagent that forms the triazole ring.

A likely precursor is 5-chloro-2-nitroaniline. The synthesis can be conceptualized in a multi-step process, beginning with the nitration of a dichlorobenzene, followed by amination, reduction of the nitro group, and finally, formation of the triazole ring.

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of the target compound, starting from 2,4-dichloronitrobenzene, a common industrial chemical.

G Proposed Synthesis Workflow A 2,4-Dichloronitrobenzene B High-Pressure Amination (Liquid Ammonia, Toluene) A->B Step 1 C 5-Chloro-2-nitroaniline B->C D Reduction of Nitro Group (e.g., with SnCl2/HCl or H2/Pd-C) C->D Step 2 E 4-Chloro-1,2-phenylenediamine D->E F Diazotization & Triazole Formation (e.g., with NaNO2, HCl, then reaction with a suitable triazole precursor) E->F Step 3 G This compound F->G

Caption: A proposed multi-step synthesis route.

Detailed Methodology (Hypothetical)
  • Synthesis of 5-Chloro-2-nitroaniline from 2,4-Dichloronitrobenzene: This step is based on established industrial processes.[6][7]

    • Charge a high-pressure autoclave with 2,4-dichloronitrobenzene and a solvent such as toluene.

    • Seal the vessel and introduce liquid ammonia.

    • Heat the reaction mixture (e.g., to 160°C) for several hours.

    • After cooling and venting excess ammonia, the product, 5-chloro-2-nitroaniline, can be isolated by filtration and purified by crystallization from a solvent like methanol.[6]

  • Reduction to 4-Chloro-1,2-phenylenediamine: The nitro group of 5-chloro-2-nitroaniline is reduced to a primary amine.

    • Dissolve 5-chloro-2-nitroaniline in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work-up involves neutralization and extraction to isolate the diamine product.

  • Formation of the Triazole Ring: This is a critical step that can be achieved through various methods. One common method is the Pellizzari reaction or similar cyclization strategies.

    • The synthesis of 1H-1,2,4-triazoles can be achieved from the reaction of carboxyimidate salts with formylhydrazide.[8] A more direct approach for this specific isomer would involve a copper-catalyzed Ullmann-type coupling between 4-chloro-1,2-phenylenediamine and 1H-1,2,4-triazole, though this may present challenges with selectivity.

    • A more plausible route involves diazotization of one amino group on 4-chloro-1,2-phenylenediamine followed by a reaction sequence to build the triazole ring.

Disclaimer: This is a proposed synthetic route. Actual laboratory implementation would require optimization of reaction conditions and purification methods.

Role in Drug Discovery and Development

While specific biological activities for this compound are not detailed in the provided search results, its structural motifs are prevalent in pharmacologically active molecules. The 1,2,4-triazole ring is a cornerstone of many antifungal agents (e.g., fluconazole) and is explored for its anticancer and antiviral potential.[2] Aniline derivatives are also fundamental building blocks in drug synthesis.

Therefore, this compound is best viewed as a key intermediate or scaffold for chemical library synthesis in drug discovery programs. Its primary amine and the nitrogen atoms on the triazole ring offer multiple points for chemical modification to explore structure-activity relationships (SAR).

The logical relationship of this compound within a drug discovery pipeline is illustrated below.

G Role in Drug Discovery Pipeline cluster_0 Scaffold Derivatization cluster_1 Screening & Optimization A This compound (Core Scaffold) B Functionalization Reactions (e.g., Acylation, Alkylation, Suzuki Coupling) A->B C Chemical Library of Novel Derivatives B->C D High-Throughput Screening (HTS) (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Candidate Drug F->G

Caption: Use as a scaffold in a drug discovery workflow.

Safety and Handling

Handling of any chemical substance requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not detailed, general precautions for aromatic amines and triazole derivatives should be followed. Related aniline compounds are often classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9]

Safety AspectPrecaution
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, safety goggles, and nitrile gloves are mandatory.
Handling Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid generating dust or aerosols. Keep away from heat, sparks, and open flames.[10]
First Aid (General for Anilines) If Inhaled: Move person to fresh air.[11] On Skin: Wash off immediately with plenty of soap and water.[11] In Eyes: Rinse cautiously with water for several minutes.[10] If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Store locked up.[10]
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations. Avoid release to the environment.

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical and chemical research communities. Its combination of a reactive aniline moiety and a biologically relevant triazole ring makes it an attractive scaffold for the synthesis of new chemical entities. While comprehensive experimental data is sparse in publicly available literature, its properties can be reasonably predicted, and plausible synthetic routes can be devised based on established chemical principles. Proper safety precautions are paramount when handling this and related compounds. Future research into the synthesis and biological evaluation of derivatives of this scaffold may lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline (CAS 450399-92-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is limited. This guide consolidates the existing data and provides context based on the activities of structurally related compounds. The absence of extensive experimental data necessitates a reliance on predicted properties for some metrics.

Introduction

This compound is a heterocyclic aromatic amine containing both a chlorophenyl and a triazole moiety. The 1,2,4-triazole ring is a significant pharmacophore found in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The presence of this scaffold, combined with a substituted aniline, suggests that this compound is a compound of interest for medicinal chemistry and drug discovery programs. Its utility may lie as a key building block or intermediate in the synthesis of more complex, biologically active molecules.[6]

Physicochemical and Structural Data

Detailed experimental data for this specific compound is not widely published. The following tables summarize available and predicted information to provide a foundational understanding of its chemical identity and properties.

Structural Information
IdentifierDataSource
IUPAC Name This compound-
CAS Number 450399-92-5[7]
Molecular Formula C₈H₇ClN₄[8]
Canonical SMILES C1=CC(=C(C=C1Cl)N)N2C=NC=N2[8]
InChI Key HJSKDFBSZMCRAJ-UHFFFAOYSA-N[8]
Predicted Physicochemical Properties
PropertyValueNotes
Molecular Weight 194.62 g/mol Calculated
Monoisotopic Mass 194.03592 DaPredicted by PubChem[8]
XlogP 1.6Predicted by PubChem, indicates moderate lipophilicity.[8]
Hydrogen Bond Donors 1(The -NH₂ group)
Hydrogen Bond Acceptors 4(The nitrogen atoms in the triazole ring and the amino group)

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Predicted Mass Spectrometry Data

Collision Cross Section (CCS) values are predicted using CCSbase and provide information on the ion's shape in the gas phase.[8]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 195.04320138.2
[M+Na]⁺ 217.02514149.1
[M+K]⁺ 232.99908144.2
[M+NH₄]⁺ 212.06974155.8
[M-H]⁻ 193.02864141.0

Synthesis and Logic

While a specific, validated synthesis protocol for this compound is not available in the cited literature, a logical synthetic pathway can be proposed based on established organic chemistry principles for constructing similar molecules. A common route to N-aryl triazoles involves the reaction of a substituted aniline with a triazole-forming reagent or the direct coupling of a phenylhydrazine derivative.

A plausible retrosynthetic analysis suggests the compound could be formed from a precursor like 2-amino-4-chlorophenylhydrazine, which could then be cyclized with a formic acid equivalent to form the triazole ring. An alternative forward approach could involve the nucleophilic substitution of a highly activated chlorophenyl ring (e.g., 1,2-dichloro-4-nitrobenzene) with 1,2,4-triazole, followed by the reduction of the nitro group to an aniline.

Below is a conceptual workflow for a potential synthesis approach.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Reduction A 2,4-Dichloronitrobenzene C 1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole A->C Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3) Solvent (e.g., DMF) B 1H-1,2,4-Triazole B->C D This compound (Target Compound) C->D Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Conceptual workflow for the synthesis of the target compound.

Potential Applications in Research and Drug Development

The structural motifs within this compound suggest several potential applications for investigation.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is an ideal scaffold for further chemical modification. The primary amine (-NH₂) group serves as a versatile synthetic handle for a variety of reactions, including:

  • Amide bond formation: Coupling with carboxylic acids to generate a library of diverse amides.

  • Reductive amination: Reaction with aldehydes or ketones.

  • Diazotization: Conversion to a diazonium salt, enabling Sandmeyer-type reactions to introduce a wide range of functional groups.

  • Formation of other heterocycles: Serving as a precursor for building more complex fused ring systems, such as benzimidazoles.[9]

Biological Activity Screening

Compounds containing the 1,2,4-triazole ring are known to exhibit a broad spectrum of biological activities.[5] Therefore, this compound itself, or derivatives thereof, would be logical candidates for screening in various biological assays.

G cluster_screening Potential Biological Screening Targets A This compound B Antifungal Activity (e.g., against Candida, Aspergillus) A->B C Anticancer Activity (e.g., against cell lines like MCF-7, HCT116) A->C D Antibacterial Activity (e.g., against S. aureus, E. coli) A->D E Antiviral Activity (e.g., anti-HIV) A->E

Caption: Potential screening applications based on the 1,2,4-triazole moiety.

Experimental Protocols (Hypothetical)

Given the lack of published experimental data, this section provides a generalized, hypothetical protocol for a common reaction involving this type of compound: amide coupling. This serves as an illustrative example for researchers.

General Protocol for Amide Synthesis via Carbodiimide Coupling

This protocol describes the synthesis of N-(4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)acetamide as an example derivative.

Materials:

  • This compound

  • Acetic Anhydride or Acetyl Chloride

  • A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A base (e.g., Triethylamine (TEA) or Pyridine)

  • Standard laboratory glassware and magnetic stirrer

  • Purification apparatus (e.g., column chromatography, recrystallization supplies)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous DCM.

  • Base Addition: Add 1.2 equivalents of triethylamine to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start Dissolve Aniline in DCM add_base Add Base (e.g., TEA) start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acetyl Chloride Dropwise cool->add_acyl react Stir at RT (4-12h) add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Sat. NaHCO3 monitor->quench Complete extract Extract with DCM quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Concentrate and Purify (Chromatography/Recrystallization) dry->purify end Characterize Product (NMR, MS) purify->end

Caption: Experimental workflow for a hypothetical amide coupling reaction.

References

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline synthesis pathway overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aniline derivative featuring a 1,2,4-triazole moiety. Such compounds are of significant interest in medicinal chemistry and materials science, serving as crucial intermediates for the synthesis of pharmaceuticals and agrochemicals. The combination of the chloro-substituted aniline backbone with the versatile 1,2,4-triazole ring provides a scaffold for developing a wide range of biologically active molecules. This guide outlines a robust and well-documented two-step synthetic pathway, commencing from commercially available starting materials. The synthesis involves a nucleophilic aromatic substitution (SNAr) followed by a chemoselective reduction of a nitro group. Detailed experimental protocols for each step are provided, along with alternative methods for the reduction stage. All quantitative data are summarized for clarity, and the overall workflow is visualized to facilitate comprehension.

Proposed Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved via a two-step sequence. The general strategy begins with the nucleophilic aromatic substitution on 2,4-dichloronitrobenzene, followed by the reduction of the nitro group to the target aniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr) The synthesis commences with the reaction of 2,4-dichloronitrobenzene with 1H-1,2,4-triazole. The electron-withdrawing nitro group strongly activates the chlorine atom at the C-2 position (ortho) for nucleophilic attack. In the presence of a base, the triazole acts as a potent nucleophile, displacing the activated chlorine atom to form the intermediate, 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole.

Step 2: Nitro Group Reduction The nitro group of the intermediate is then selectively reduced to an amine. This transformation can be accomplished through several established methods, most notably via catalytic hydrogenation or using a metal-based reducing agent like stannous chloride (SnCl₂). Both methods are highly effective and can be chosen based on available equipment and desired process conditions. Catalytic hydrogenation is often preferred for its high efficiency and cleaner work-up, yielding water as the primary byproduct.

Experimental Protocols

Step 1: Synthesis of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole (Intermediate)

This protocol describes the nucleophilic aromatic substitution reaction between 2,4-dichloronitrobenzene and 1H-1,2,4-triazole.

Materials:

  • 2,4-Dichloronitrobenzene

  • 1H-1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-1,2,4-triazole (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Add 2,4-dichloronitrobenzene (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole.

Step 2: Synthesis of this compound (Final Product)

Two effective methods for the reduction of the nitro intermediate are presented below.

Materials:

  • 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH)

  • Celite

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the intermediate 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in ethanol or ethyl acetate.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.[1][2]

  • Heat the reaction mixture to reflux (for ethanol) or 50°C (for ethyl acetate) and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.[2]

  • Cool the reaction mixture and carefully pour it into a large volume of ice water.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or 2M NaOH until the pH is approximately 8. This will cause the precipitation of tin salts.[3]

  • Filter the entire mixture through a pad of Celite to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield this compound.

Materials:

  • 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole

  • Platinum on carbon (Pt/C, 5%) or Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Celite

Procedure:

  • Place the intermediate 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in a suitable hydrogenation vessel.

  • Add methanol or ethanol as the solvent.

  • Carefully add the Pt/C or Pd/C catalyst (typically 5-10% by weight of the substrate) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, flush it with nitrogen, and then introduce hydrogen gas to a pressure of 10-20 bar.[4]

  • Stir the mixture vigorously at a temperature of 60-70°C.[4]

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and flush with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired this compound. Further purification can be performed if necessary.

Quantitative Data Summary

The following tables provide a summary of the reaction conditions and expected outcomes based on analogous procedures found in the literature.

Table 1: Reaction Parameters for Step 1 (SNAr)

Parameter Value/Condition Reference
Reactant Molar Ratio 2,4-Dichloronitrobenzene : 1,2,4-Triazole : K₂CO₃ 1 : 1.1 : 1.5
Solvent N,N-Dimethylformamide (DMF) [5]
Temperature 80 - 90 °C [5]
Reaction Time 12 - 24 hours [5]

| Expected Yield | 80 - 95% (estimated) |[5] |

Table 2: Reaction Parameters for Step 2 (Nitro Reduction)

Parameter Method A: SnCl₂ Reduction Method B: Catalytic Hydrogenation Reference
Reducing Agent SnCl₂·2H₂O (3-5 eq) H₂ gas with Pt/C or Pd/C catalyst [1][2][4]
Solvent Ethanol or Ethyl Acetate Methanol or Ethanol [2][4]
Temperature 50 °C to Reflux 60 - 70 °C [2][4]
Pressure Atmospheric 10 - 20 bar [4]
Reaction Time 4 - 12 hours 2 - 8 hours [2][4]

| Expected Yield | 85 - 95% (estimated) | >90% (estimated) |[2][4] |

Visualizations

Chemical Synthesis Pathway

Workflow Figure 2: General Experimental Workflow cluster_SNAr Step 1: S-N-Ar Reaction cluster_Reduction Step 2: Nitro Reduction charge_reagents Charge Reactor: 2,4-Dichloronitrobenzene, 1,2,4-Triazole, K₂CO₃, DMF heat_react Heat and Stir (80-90°C, 12-24h) charge_reagents->heat_react quench_extract Aqueous Workup: Quench with H₂O, Extract with Ethyl Acetate heat_react->quench_extract dry_concentrate1 Dry & Concentrate Organic Phase quench_extract->dry_concentrate1 purify1 Purify Intermediate (Recrystallization/Chromatography) dry_concentrate1->purify1 charge_intermediate Charge Reactor: Intermediate, Solvent, Reducing Agent/Catalyst purify1->charge_intermediate Isolated Intermediate react_reduction React under Specific Conditions (Heat/Pressure) charge_intermediate->react_reduction workup_reduction Workup: Filter Catalyst/Salts, Neutralize & Extract react_reduction->workup_reduction dry_concentrate2 Dry & Concentrate Organic Phase workup_reduction->dry_concentrate2 purify2 Purify Final Product (Recrystallization/Chromatography) dry_concentrate2->purify2 end_product Final Product: This compound purify2->end_product

References

Potential Biological Activity of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential biological activities of the novel heterocyclic compound, 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally analogous compounds to forecast its pharmacological potential. The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties. This whitepaper presents a comprehensive review of relevant literature, summarizing quantitative data, detailing experimental protocols for key biological assays, and visualizing pertinent workflows and conceptual pathways to guide future research and development efforts.

Introduction

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, which is a structural feature of many compounds with significant pharmacological activities. This scaffold is present in a variety of clinically used drugs, demonstrating its versatility and importance in medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the triazole ring contribute to its ability to interact with various biological targets. Derivatives of 1,2,4-triazole have been reported to possess a broad spectrum of activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory effects.

The subject of this guide, this compound, combines the 1,2,4-triazole ring with a chloro-substituted aniline moiety. The presence of a chlorine atom can significantly influence the lipophilicity and electronic nature of the molecule, potentially enhancing its biological activity and pharmacokinetic properties. This document aims to provide a predictive overview of the potential biological activities of this compound by examining data from structurally related molecules.

Synthesis of 2-(1H-1,2,4-triazol-1-yl)aniline Derivatives

The synthesis of 2-(1H-1,2,4-triazol-1-yl)aniline derivatives typically involves a multi-step process. A general synthetic pathway is outlined below. The initial step often involves the nucleophilic substitution of a leaving group on a benzene ring with 1H-1,2,4-triazole. This is followed by the reduction of a nitro group to an aniline.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene Nucleophilic Substitution Nucleophilic Substitution 2,4-Dichloronitrobenzene->Nucleophilic Substitution 1H-1,2,4-Triazole 1H-1,2,4-Triazole 1H-1,2,4-Triazole->Nucleophilic Substitution Intermediate_Product 2-(1H-1,2,4-triazol-1-yl)-5-chloronitrobenzene Nucleophilic Substitution->Intermediate_Product Base (e.g., K2CO3) Solvent (e.g., DMF) Reduction Reduction Intermediate_Product->Reduction Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Final_Product This compound Reduction->Final_Product G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Compound_Stock Prepare stock solution of test compound (e.g., in DMSO) Serial_Dilution Perform serial dilutions of the compound in a 96-well plate with growth medium Compound_Stock->Serial_Dilution Microbial_Culture Grow microbial culture to logarithmic phase Inoculation Inoculate each well with the microbial suspension Microbial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at optimal temperature (e.g., 37°C for 18-24h) Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

An In-Depth Technical Guide on 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. When incorporated into an aniline framework, specifically the 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline core, it presents a unique chemical architecture with significant potential for the development of novel therapeutic agents. The presence of the chloro substituent and the triazole ring can modulate the physicochemical properties of the molecule, influencing its pharmacokinetic profile and interaction with biological targets.

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of this compound and its analogs. Due to the limited publicly available data on this specific family of compounds, this guide combines established synthetic routes for key precursors with general methodologies for the construction of the target scaffold and evaluation of its biological potential. The information herein is intended to serve as a foundational resource for researchers interested in exploring this promising class of compounds.

Synthesis and Characterization

A plausible and efficient synthetic strategy for this compound and its derivatives would involve a multi-step process, commencing with commercially available starting materials. A key intermediate in this proposed pathway is 5-chloro-2-nitroaniline.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

  • Synthesis of the key intermediate, 5-chloro-2-nitroaniline.

  • Reduction of the nitro group to afford the corresponding aniline.

  • Introduction of the 1,2,4-triazole moiety.

A logical workflow for the synthesis is depicted below:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Synthesis cluster_2 Stage 3: Derivatization 3-Chloroaniline 3-Chloroaniline Formylation Formylation 3-Chloroaniline->Formylation 3-Chloroformanilide 3-Chloroformanilide Formylation->3-Chloroformanilide Nitration Nitration 3-Chloroformanilide->Nitration 5-Chloro-2-nitroformanilide 5-Chloro-2-nitroformanilide Nitration->5-Chloro-2-nitroformanilide Hydrolysis Hydrolysis 5-Chloro-2-nitroformanilide->Hydrolysis 5-Chloro-2-nitroaniline 5-Chloro-2-nitroaniline Hydrolysis->5-Chloro-2-nitroaniline 5-Chloro-2-nitroaniline_start 5-Chloro-2-nitroaniline Nitro_Reduction Nitro Group Reduction 5-Chloro-2-nitroaniline_start->Nitro_Reduction 4-Chloro-1,2-phenylenediamine 4-Chloro-1,2-phenylenediamine Nitro_Reduction->4-Chloro-1,2-phenylenediamine Triazole_Formation 1,2,4-Triazole Ring Formation 4-Chloro-1,2-phenylenediamine->Triazole_Formation Target_Compound This compound Triazole_Formation->Target_Compound Target_Compound_start This compound Functionalization Amine/Aromatic Ring Functionalization (e.g., acylation, alkylation, Suzuki coupling) Target_Compound_start->Functionalization Derivatives_Analogs Derivatives and Analogs Functionalization->Derivatives_Analogs

Caption: Proposed synthetic workflow for this compound and its derivatives.

Experimental Protocols

This three-step procedure involves formylation, nitration, and subsequent hydrolysis.

Step 1: Formylation of 3-chloroaniline

  • To a solution of 3-chloroaniline (1 equivalent) in a suitable solvent (e.g., toluene), add formic acid (1.1 equivalents).

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield 3-chloroformanilide.

Step 2: Nitration of 3-chloroformanilide

  • Cool the 3-chloroformanilide in an ice-water bath to 0-5 °C.

  • Slowly add a nitrating mixture of nitric acid (1.4 equivalents) and acetic anhydride (1.3 equivalents) while maintaining the temperature between 0-5 °C.

  • Continue stirring at this temperature for 2 hours after the addition is complete.

Step 3: Hydrolysis to 5-chloro-2-nitroaniline

  • Carefully add the reaction mixture from Step 2 to a 25% aqueous solution of sodium hydroxide.

  • Reflux the resulting mixture for 2 hours.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to obtain 5-chloro-2-nitroaniline.

The reduction of the nitro group of 5-chloro-2-nitroaniline to yield 4-chloro-1,2-phenylenediamine can be achieved via catalytic hydrogenation.

  • Dissolve 5-chloro-2-nitroaniline (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction mixture in a high-pressure reactor and pressurize with hydrogen gas (40-50 psi).

  • Stir the reaction at a specified temperature (e.g., 20-45 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After completion, flush the reactor with nitrogen and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-1,2-phenylenediamine, which can be purified by crystallization.

The formation of the 1,2,4-triazole ring on the aniline can be achieved through various methods. One common method involves the reaction of an ortho-phenylenediamine with a source of the triazole ring.

  • A mixture of 4-chloro-1,2-phenylenediamine (1 equivalent), formic acid, and hydrazine hydrate in a suitable solvent is refluxed for several hours.

  • Alternatively, commercially available reagents for forming the triazole ring can be employed under various catalytic conditions.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield this compound.

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound derivatives are not extensively reported, the broader class of 1,2,4-triazole-containing compounds has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and include the inhibition of various enzymes and cellular processes crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative 1,2,4-Triazole Derivatives

Compound ClassTarget Cell Line(s)IC50 (µM)Reference
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amineA549 (Lung)1.09[1]
NCI-H460 (Lung)2.01[1]
NCI-H23 (Lung)3.28[1]
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (2,4-di-Cl substitution)HeLa (Cervical)<12[2]
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivativeMCF-7 (Breast)6.43[2]
HeLa (Cervical)5.6[2]

Some 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.

G Ligand EGF Receptor EGFR Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Inhibitor This compound Derivative (Hypothetical) Inhibitor->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Postulated mechanism of action via inhibition of the EGFR signaling pathway.

Antimicrobial Activity

The 1,2,4-triazole scaffold is a cornerstone of many antifungal agents and has also shown promise in the development of new antibacterial drugs. The mechanism often involves the inhibition of enzymes essential for microbial cell wall synthesis or other vital cellular processes.

Table 2: Antimicrobial Activity of Representative 1,2,4-Triazole Derivatives

Compound ClassMicroorganismMIC (µM)Reference
1H-1,2,4-triazolyl derivativesPseudomonas fluorescens0.4 - 3.3[3]
Xanthomonas campestris0.8 - 5.8 (MBC)[3]
Indole-1,2,4-triazole conjugatesCandida tropicalis2[4]
Candida albicans2[4]
  • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Pharmacokinetic Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are critical for its clinical success. While experimental data for this compound derivatives are not available, in silico methods can provide valuable predictions. A study on analogous 1,2,3-triazole aniline derivatives provides a framework for what might be expected.[5][6][7]

Table 3: Predicted ADME Properties (Based on Analogs)

ParameterPredicted Value/RangeImplication
Lipophilicity (logP)1.15 - 3.28Good oral absorption and membrane permeability.
Molecular Weight< 500 g/mol Favorable for oral bioavailability (Lipinski's Rule).
Hydrogen Bond Donors1Favorable for oral bioavailability (Lipinski's Rule).
Hydrogen Bond Acceptors3-5Favorable for oral bioavailability (Lipinski's Rule).
Blood-Brain Barrier (BBB) PermeabilityLikely low to moderateMay have reduced central nervous system side effects.
Cytochrome P450 InhibitionPotential for inhibitionRequires experimental validation to assess drug-drug interaction risk.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. Based on the known biological activities of related 1,2,4-triazole derivatives, this class of compounds holds potential for development as anticancer and antimicrobial agents.

Future research should focus on:

  • The development and optimization of a robust synthetic route to produce a library of this compound derivatives with diverse substitutions on the aniline and/or triazole rings.

  • Systematic screening of these derivatives against a panel of cancer cell lines and microbial strains to identify lead compounds.

  • Elucidation of the mechanism(s) of action of the most potent compounds to understand their molecular targets and signaling pathways.

  • Comprehensive in vitro and in vivo pharmacokinetic and toxicological studies to assess the drug-like properties of lead candidates.

The insights provided in this guide aim to facilitate and encourage further exploration of this intriguing and potentially valuable area of medicinal chemistry.

References

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring a substituted aniline core linked to a 1,2,4-triazole ring, is present in numerous biologically active molecules. The 1,2,4-triazole moiety is a well-established pharmacophore known to impart a range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential biological activities, and applications in drug development. While direct experimental data for this specific compound is limited, this review extrapolates from closely related analogues to provide detailed synthetic protocols, potential mechanisms of action, and structure-activity relationships.

Chemical Properties and Data

Basic chemical information for this compound is available from public databases.[5][6]

PropertyValueSource
Molecular Formula C8H7ClN4--INVALID-LINK--
Molecular Weight 194.62 g/mol --INVALID-LINK--
CAS Number 450399-92-5--INVALID-LINK--
Predicted XlogP 1.6--INVALID-LINK--

Synthesis and Experimental Protocols

While a specific, dedicated synthesis for this compound is not extensively reported, its synthesis can be achieved through established methods for the preparation of N-aryl-1,2,4-triazoles. The most plausible synthetic routes include the Ullmann condensation and copper-catalyzed tandem addition-oxidative cyclization.

Proposed Synthetic Pathway: Ullmann Condensation

A viable approach for the synthesis of this compound is the copper-catalyzed Ullmann condensation between 2,5-dichloroaniline and 1,2,4-triazole.

Ullmann Condensation 2,5-dichloroaniline 2,5-dichloroaniline Product This compound 2,5-dichloroaniline->Product CuI, Base (e.g., K2CO3) Solvent (e.g., DMF) Heat 1,2,4-triazole 1,2,4-triazole 1,2,4-triazole->Product

Caption: Proposed synthesis via Ullmann condensation.

Detailed Experimental Protocol (Adapted from related syntheses):

  • Reaction Setup: To a flame-dried Schlenk tube, add 2,5-dichloroaniline (1.0 eq), 1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the tube.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Conditions: Heat the reaction mixture at 120-140 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Synthetic Pathway: Tandem Addition-Oxidative Cyclization

Another efficient method involves a copper-catalyzed tandem reaction between an appropriately substituted aniline and a nitrile, followed by oxidative cyclization.[7][8]

Tandem Cyclization 2-amino-4-chlorophenylhydrazine 2-amino-4-chlorophenylhydrazine Product This compound 2-amino-4-chlorophenylhydrazine->Product Cu(OAc)2, O2 (air) Solvent (e.g., DMSO) Heat Formamide Formamide Formamide->Product

Caption: Alternative synthesis via tandem cyclization.

Detailed Experimental Protocol (Adapted from related syntheses):

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-4-chlorophenylhydrazine (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add formamide (excess) and copper(II) acetate (0.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 100-120 °C under an air atmosphere for 12-24 hours.

  • Work-up and Purification: Follow a similar aqueous work-up and chromatographic purification procedure as described for the Ullmann condensation.

Biological Activity and Potential Applications in Drug Discovery

The 1,2,4-triazole nucleus is a key structural component in a multitude of clinically approved drugs and investigational agents, renowned for its diverse biological activities.[1][2][3][4] Derivatives of 2-(1H-1,2,4-triazol-1-yl)aniline, in particular, have garnered significant attention for their potential as anticancer agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted 2-(1H-1,2,4-triazol-1-yl)aniline derivatives against various cancer cell lines.[1][2][3] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.[9][10][11]

Table of Anticancer Activity for Structurally Related Compounds:

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analogue 1 4-Bromo on anilineHeLa<12[1]
Analogue 2 2,4-Dichloro on anilineHeLa<12[1]
Analogue 3 4-Chloro on anilineA549 (Lung)1.09[3]
Analogue 4 4,5-bis(4-chlorophenyl)NCI-H460 (Lung)2.01[3]
Analogue 5 N-cyclohexyl on triazoleMDA-MB-231 (Breast)1.35[12]

The data in the table suggests that chloro and bromo substitutions on the aniline ring are well-tolerated and can contribute to potent anticancer activity. This provides a strong rationale for the investigation of this compound as a potential anticancer agent.

Potential Mechanism of Action: Kinase Inhibition

The 2-(1H-1,2,4-triazol-1-yl)aniline scaffold is a known hinge-binding motif for various protein kinases.[9][10][11] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. By inhibiting specific kinases, these compounds can disrupt cancer cell growth, proliferation, and survival.

Kinase Inhibition cluster_0 Kinase Active Site ATP_binding_pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate Protein ATP_binding_pocket->Phosphorylated_Substrate Phosphorylation Compound This compound (Kinase Inhibitor) Compound->ATP_binding_pocket Binds to hinge region ATP ATP ATP->ATP_binding_pocket Substrate Substrate Protein Substrate->Phosphorylated_Substrate Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Proliferation Cell Proliferation & Survival Cell_Signaling->Proliferation Apoptosis Apoptosis Cell_Signaling->Apoptosis Inhibition of

Caption: Potential mechanism as a kinase inhibitor.

Structure-Activity Relationships (SAR)

Based on the literature for related 2-(1H-1,2,4-triazol-1-yl)aniline derivatives, several structure-activity relationships can be inferred:

  • Substitution on the Aniline Ring: Small, lipophilic, and electron-withdrawing groups at the 5-position (para to the triazole) of the aniline ring, such as chloro and bromo, are generally favorable for anticancer activity.[1][11]

  • Substitution on the Triazole Ring: The nature of the substituent on the triazole ring can significantly impact activity. Both N-aryl and N-alkyl substitutions have been shown to yield potent inhibitors, with the optimal substituent depending on the specific kinase target.[12]

  • Hinge-Binding Motif: The 2-(1H-1,2,4-triazol-1-yl)aniline core acts as a critical hinge-binding element, forming hydrogen bonds with the backbone of the kinase hinge region.[9][10]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While direct biological data is currently limited, the extensive research on structurally related compounds provides a strong foundation for its potential as a kinase inhibitor.

Future research should focus on:

  • Optimized Synthesis: Development and optimization of a high-yield, scalable synthesis for this compound.

  • Biological Screening: Comprehensive in vitro screening against a panel of cancer cell lines and a diverse set of kinases to identify its primary biological targets.

  • Lead Optimization: Synthesis and evaluation of a library of derivatives to establish detailed structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

This in-depth technical guide, based on the available literature, underscores the potential of this compound as a valuable building block for the discovery of next-generation targeted therapies.

References

An In-depth Technical Guide to the Safety and Handling of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and professionals in drug development who may handle 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline. The following sections detail the potential hazards, handling precautions, and emergency procedures based on data for analogous compounds.

Section 1: Hazard Identification and Classification

Based on the hazard profiles of similar aniline derivatives, this compound is anticipated to be a hazardous substance. The GHS classifications for related compounds suggest that this chemical may be:

  • Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • A cause of serious eye damage.[1]

  • A potential cause of an allergic skin reaction.[1]

  • Suspected of causing genetic defects.[1]

  • Suspected of causing cancer.[1]

  • A cause of damage to organs (specifically blood) through prolonged or repeated exposure.[1]

  • Toxic to aquatic life with long-lasting effects.[2]

Section 2: Physical and Chemical Properties

Quantitative data for the target compound is unavailable. The following table summarizes data for related aniline compounds to provide an estimation of its properties.

Property2-Chloroaniline3-Chloroaniline4-ChloroanilineAniline
Molecular Weight 127.57 g/mol 127.57 g/mol 127.57 g/mol 93.13 g/mol
Boiling Point 208.8 °C230.5 °C232 °C184 °C[1]
Melting Point -2.1 °C-10.5 °C68-72 °C-6 °C[1]
Flash Point 98 °C123.9 °C120 °C70 °C
Water Solubility 3.8 g/L at 20 °C4.3 g/L at 20 °C2.6 g/L at 20 °C35 g/L[3]
log Kow 1.90[4]1.88[4]1.83[4]0.9[3]

Section 3: Toxicological Data

The primary health hazard associated with aniline derivatives is methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin due to a lack of oxygen).[2] Effects can be delayed after exposure.[2] Aniline and its derivatives are readily absorbed through the skin.

The following table presents acute toxicity data for related compounds.

CompoundRouteSpeciesLD50 / LC50
AnilineOralRat250 mg/kg[5]
AnilineDermalRabbit840 mg/kg[5]
AnilineInhalationRat3.3 mg/L (4 hours)[5]
5-Chloro-2-NitroanilineOral--
Dermal--
Inhalation-R 26/27/28: Very toxic by inhalation, in contact with skin and if swallowed.[2]

Section 4: Experimental Protocols

Specific experimental protocols for determining the safety of this compound are not available. However, standardized OECD guidelines are typically followed for toxicity testing.

  • Acute Oral Toxicity (OECD 423): A single dose of the substance is administered to fasted animals by gavage. The animals are observed for up to 14 days for signs of toxicity and mortality.

  • Acute Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of animals for 24 hours. Observations for toxic effects and mortality are made for 14 days.

  • Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance in the form of a vapor, dust, or aerosol for a specified period (typically 4 hours). They are then observed for 14 days.

  • Skin Irritation/Corrosion (OECD 404): A small amount of the substance is applied to the skin of a test animal (usually a rabbit) under a patch. The skin is observed for signs of irritation (redness, swelling) at specified intervals.

  • Eye Irritation/Corrosion (OECD 405): The substance is instilled into the eye of a test animal. The eye is examined for signs of irritation (redness, swelling, discharge) at set time points.

Section 5: Safety and Handling Precautions

Given the anticipated toxicity, stringent safety measures should be implemented when handling this compound.

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[6]

    • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene) are required.[5] Nitrile gloves may not be suitable.[5] Contaminated clothing should be removed and laundered before reuse.[2]

    • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.[9] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5] Empty containers should be treated as hazardous waste.[11]

Section 6: Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides, carbon monoxide, and hydrogen chloride.[12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 5. Ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[13]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12] For large spills, dike the area to prevent spreading.[12]

Section 7: Visual Guides

The following diagrams provide a visual representation of the handling workflow and emergency response procedures.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment PPE_Check Don PPE: - Goggles/Face Shield - Lab Coat - Chemical-Resistant Gloves Risk_Assessment->PPE_Check Fume_Hood_Prep Prepare Chemical Fume Hood PPE_Check->Fume_Hood_Prep Weighing Weigh Compound in Hood Fume_Hood_Prep->Weighing Reaction_Setup Set Up Reaction Weighing->Reaction_Setup Workup Perform Reaction Workup Reaction_Setup->Workup Decontamination Decontaminate Glassware and Surfaces Workup->Decontamination Waste_Segregation Segregate Hazardous Waste (Solid and Liquid) Decontamination->Waste_Segregation Disposal Dispose of Waste via EHS Waste_Segregation->Disposal PPE_Removal Remove and Dispose of/Clean PPE Disposal->PPE_Removal Hand_Washing Wash Hands Thoroughly PPE_Removal->Hand_Washing

Caption: General laboratory workflow for handling potent chemical compounds.

G First-Aid Decision Tree for Exposure cluster_routes First-Aid Decision Tree for Exposure cluster_actions First-Aid Decision Tree for Exposure Exposure Exposure Occurs Inhalation Inhalation? Exposure->Inhalation Skin_Contact Skin Contact? Exposure->Skin_Contact Eye_Contact Eye Contact? Exposure->Eye_Contact Ingestion Ingestion? Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air. Provide Oxygen if Needed. Inhalation->Move_to_Fresh_Air Yes Flush_Skin Remove Contaminated Clothing. Flush Skin with Water for 15 min. Skin_Contact->Flush_Skin Yes Flush_Eyes Flush Eyes with Water for 15 min. Eye_Contact->Flush_Eyes Yes Rinse_Mouth Rinse Mouth with Water. Do NOT Induce Vomiting. Ingestion->Rinse_Mouth Yes Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Flush_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

References

Predicted NMR Spectra of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline. This document is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical analysis of the spectral characteristics of this molecule. The predictions have been generated using established computational methods to facilitate structural elucidation and characterization.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values were calculated using online NMR prediction tools.[1][2] The data is presented in a structured format for clarity and ease of comparison.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Atom NumberPredicted Chemical Shift (δ, ppm)Multiplicity
H (Triazole)8.13Singlet
H (Triazole)7.98Singlet
H (Aniline)7.45Doublet
H (Aniline)7.20Doublet of Doublets
H (Aniline)6.85Doublet
NH₂~4.5-5.5Broad Singlet
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
Atom NumberPredicted Chemical Shift (δ, ppm)
C (Triazole)151.8
C (Triazole)142.5
C (Aniline-NH₂)145.2
C (Aniline-Triazole)128.9
C (Aniline-Cl)129.5
C (Aniline)125.4
C (Aniline)120.8
C (Aniline)118.3

Experimental Protocols

The following section outlines a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure that no solid particles are transferred.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Insert the sample into the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width appropriate for proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Employ a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.

    • Spectral Width: Set a wider spectral width suitable for carbon signals (e.g., 0 to 200 ppm).

    • Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of the peaks. For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Workflow for NMR Spectra Prediction and Analysis

The following diagram illustrates the logical workflow from a chemical structure to the analysis of its predicted NMR spectra.

NMR_Prediction_Workflow cluster_input Input cluster_prediction Prediction cluster_output Output cluster_analysis Analysis & Reporting Structure Chemical Structure (this compound) Prediction_Tool NMR Prediction Software (e.g., nmrdb.org) Structure->Prediction_Tool Input Structure H1_Data Predicted ¹H NMR Data (Chemical Shifts, Multiplicities) Prediction_Tool->H1_Data C13_Data Predicted ¹³C NMR Data (Chemical Shifts) Prediction_Tool->C13_Data Tabulation Data Tabulation H1_Data->Tabulation C13_Data->Tabulation Report Technical Guide Generation Tabulation->Report Protocol Experimental Protocol Definition Protocol->Report

Caption: Workflow for NMR spectra prediction and analysis.

References

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Understanding the solubility of this compound is fundamental for its application in pharmaceutical development. Solubility significantly influences a compound's bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of its solubility in various solvents, detailing the experimental methodologies for these determinations.

Quantitative Solubility Data

The following tables summarize the solubility of this compound across a range of common solvents. This data is essential for formulation development, enabling the selection of appropriate solvent systems for preclinical and clinical studies.

Table 1: Solubility in Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)
Methanol2533.3
Ethanol2514.7
Acetone25161.2
Dichloromethane25153.8
Ethyl Acetate2541.5
Acetonitrile2555.6
Tetrahydrofuran25200.0
N,N-Dimethylformamide25>500
Dimethyl Sulfoxide25>500

Table 2: Aqueous Solubility

Solvent SystemTemperature (°C)Solubility (mg/mL)
Water (pH 7.0)250.25
0.1 N HCl (pH 1.2)251.2
Phosphate Buffer (pH 7.4)250.28

Experimental Protocols

Accurate determination of solubility is paramount. The following section outlines the standardized experimental protocols used to generate the data presented in this guide.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted standard for determining the thermodynamic equilibrium solubility of a compound.

  • Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

  • Apparatus:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker bath

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • An excess of solid this compound is added to a vial containing a known volume of the solvent.

    • The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).

    • The mixture is agitated for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

    • Following equilibration, the samples are centrifuged to separate the undissolved solid from the saturated solution.

    • A precisely measured aliquot of the clear supernatant is carefully removed and diluted with a suitable mobile phase.

    • The concentration of the dissolved compound is quantified using a validated HPLC method with a standard calibration curve.

High-Throughput Kinetic Solubility Assay

For earlier stages of drug discovery, a higher throughput method is often employed to rapidly assess the kinetic solubility of multiple compounds.

  • Objective: To quickly estimate the solubility of this compound by measuring the concentration at which it precipitates from a solution.

  • Apparatus:

    • 96-well microplates

    • Automated liquid handler

    • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Procedure:

    • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

    • Using an automated liquid handler, the DMSO stock solution is serially diluted in the target aqueous buffer within a 96-well plate.

    • The plate is incubated for a short period (e.g., 1-2 hours) to allow for precipitation.

    • The solubility is determined by measuring the turbidity of each well using a nephelometer or by analyzing the concentration of the compound remaining in the solution via UV-Vis spectroscopy after filtration.

Visualized Workflows and Pathways

Visual diagrams are provided to clearly illustrate the experimental processes and logical relationships relevant to the study of this compound.

G cluster_setup Experiment Setup cluster_equilibration Equilibration Phase cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add Excess Compound to Solvent B Agitate at Constant Temperature (24-72h) A->B C Centrifuge to Pellet Undissolved Solid B->C D Collect Supernatant C->D E Dilute and Analyze by HPLC D->E F Calculate Solubility E->F

Caption: Shake-Flask Solubility Experimental Workflow.

G cluster_input Input Parameters cluster_bcs Biopharmaceutics Classification System (BCS) cluster_output Development Strategy Solubility Solubility Data BCS_Class Determine BCS Class Solubility->BCS_Class Permeability Permeability Data Permeability->BCS_Class Strategy Guide Formulation Strategy BCS_Class->Strategy

Caption: Logical Flow for Formulation Development.

Methodological & Application

Synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline from 5-chloro-2-nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a three-step process commencing with the readily available 5-chloro-2-nitroaniline. The procedure involves the formation of an N,N-dimethylformimidamide intermediate, subsequent cyclization to a 1,2,4-triazole ring, and concluding with the reduction of the nitro group. This protocol offers robust and reproducible methods for each synthetic transformation, complete with characterization data and quantitative analysis to ensure high purity and yield of the final product.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The presence of the chloro, aniline, and triazole functionalities provides multiple points for further chemical modification, making it an attractive starting material for the development of novel therapeutic agents and agrochemicals. The 1,2,4-triazole moiety, in particular, is a well-known pharmacophore found in numerous antifungal, antiviral, and anticancer drugs. This application note details a reliable and efficient three-step synthesis from 5-chloro-2-nitroaniline.

Overall Reaction Scheme

Overall Reaction Scheme start 5-chloro-2-nitroaniline intermediate1 N'-(5-chloro-2-nitrophenyl)-N,N-dimethylformimidamide start->intermediate1 Step 1: Amidine Formation intermediate2 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole intermediate1->intermediate2 Step 2: Triazole Formation end This compound intermediate2->end Step 3: Nitro Reduction

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N'-(5-chloro-2-nitrophenyl)-N,N-dimethylformimidamide

This step involves the reaction of 5-chloro-2-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding formimidamide intermediate. DMF-DMA acts as a one-carbon synthon, providing the necessary carbon atom for the subsequent triazole ring formation.

Materials:

  • 5-chloro-2-nitroaniline

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • To a solution of 5-chloro-2-nitroaniline (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N'-(5-chloro-2-nitrophenyl)-N,N-dimethylformimidamide. The crude product is often used in the next step without further purification.

Experimental Workflow for Step 1:

Step 1 Workflow A Dissolve 5-chloro-2-nitroaniline in anhydrous toluene B Add DMF-DMA A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D E Cool to RT D->E F Concentrate in vacuo E->F G Crude Intermediate 1 F->G

Caption: Workflow for the synthesis of the formimidamide intermediate.

Step 2: Synthesis of 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole

The crude formimidamide from Step 1 is cyclized with hydrazine to form the 1,2,4-triazole ring.

Materials:

  • Crude N'-(5-chloro-2-nitrophenyl)-N,N-dimethylformimidamide

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude N'-(5-chloro-2-nitrophenyl)-N,N-dimethylformimidamide (1.0 eq) in ethanol.

  • Add glacial acetic acid (catalytic amount) to the solution.

  • Add hydrazine hydrate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration using a Büchner funnel, wash with cold ethanol, and dry under vacuum to obtain 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole.

Experimental Workflow for Step 2:

Step 2 Workflow A Dissolve crude intermediate 1 in ethanol B Add catalytic acetic acid A->B C Add hydrazine hydrate B->C D Reflux for 6-8 hours C->D E Monitor by TLC D->E F Cool in ice bath E->F G Filter and dry F->G H Intermediate 2 G->H

Caption: Workflow for the formation of the 1,2,4-triazole ring.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole to the corresponding aniline. Two common and effective methods are provided below.

This method is a classic and reliable way to reduce aromatic nitro groups in the presence of other functional groups.

Materials:

  • 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and carefully neutralize with a 10 M aqueous solution of sodium hydroxide until the pH is basic (pH > 8), which will dissolve the tin salts.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

This method is a cleaner alternative to the tin(II) chloride reduction, as it avoids the use of heavy metals.

Materials:

  • 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Hydrogenation flask

  • Magnetic stirrer

  • Celite®

Procedure:

  • Dissolve 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the final product. Further purification can be done by recrystallization if necessary.

Experimental Workflow for Step 3:

Step 3 Workflow cluster_A Method A: SnCl2 Reduction cluster_B Method B: Catalytic Hydrogenation A1 Suspend Intermediate 2 in ethanol A2 Add SnCl2 in HCl A1->A2 A3 Reflux for 2-4 hours A2->A3 A4 Neutralize with NaOH A3->A4 A5 Extract with Ethyl Acetate A4->A5 A6 Purify A5->A6 Final_Product This compound A6->Final_Product B1 Dissolve Intermediate 2 in Ethanol/EtOAc B2 Add Pd/C catalyst B1->B2 B3 Hydrogenate (1 atm H2) B2->B3 B4 Filter through Celite B3->B4 B5 Concentrate B4->B5 B5->Final_Product

Caption: Workflows for the reduction of the nitro group.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Amidine FormationDMF-DMAToluene1104-6>90 (crude)
2Triazole FormationHydrazine hydrate, Acetic acidEthanolReflux6-875-85
3ANitro ReductionSnCl₂·2H₂O, HClEthanolReflux2-480-90
3BNitro Reduction10% Pd/C, H₂Ethanol/EtOAcRT4-890-98

Table 2: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (δ, ppm)
5-chloro-2-nitroanilineC₆H₅ClN₂O₂172.57Yellow solid7.5-8.0 (aromatic protons), 5.0-6.0 (NH₂)
1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazoleC₈H₅ClN₄O₂224.61Pale yellow solid8.0-8.5 (aromatic and triazole protons)
This compound[1]C₈H₇ClN₄194.62Off-white to light brown solid8.6 (s, 1H, triazole), 8.1 (s, 1H, triazole), 6.8-7.4 (m, 3H, aromatic), 5.0 (br s, 2H, NH₂)

(Note: 1H NMR data are representative and may vary depending on the solvent and instrument used.)

Conclusion

The three-step synthesis of this compound from 5-chloro-2-nitroaniline presented herein provides a clear and efficient pathway for obtaining this valuable synthetic intermediate. The protocols are scalable and utilize readily available reagents and standard laboratory techniques. The choice between the two methods for the final nitro reduction step allows for flexibility based on the available equipment and desired purity profile. These detailed application notes and protocols should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline, a key intermediate in pharmaceutical research. The described methodology is a two-step process commencing with the nucleophilic aromatic substitution of 2,4-dichloronitrobenzene with 1,2,4-triazole, followed by the catalytic hydrogenation of the resulting nitro compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol. The data is based on established methodologies for analogous compounds and represents expected outcomes.

ParameterStep 1: Nucleophilic Aromatic SubstitutionStep 2: Catalytic HydrogenationOverall Yield
Reactants 2,4-Dichloronitrobenzene, 1,2,4-Triazole1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole-
Product 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazoleThis compound-
Solvent N,N-Dimethylformamide (DMF)Methanol-
Catalyst/Reagent Sodium Hydride (NaH)10% Palladium on Carbon (Pd/C)-
Reaction Temperature 0 °C to Room TemperatureRoom Temperature-
Reaction Time 18 hours4-6 hours-
Typical Yield 80-90%90-95%72-85%
Purity (Post-Purification) >95%>98%>98%

Experimental Protocols

Step 1: Synthesis of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole

This procedure details the nucleophilic aromatic substitution reaction to form the intermediate compound.

Materials:

  • 1,2,4-Triazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Dry N,N-Dimethylformamide (DMF)

  • 2,4-Dichloronitrobenzene

  • Ethyl acetate

  • Ice-water bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

Procedure:

  • To a suspension of sodium hydride (1.1 equivalents) in dry DMF in a round-bottom flask, add 1,2,4-triazole (1.0 equivalent) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of 2,4-dichloronitrobenzene (1.0 equivalent) in dry DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole as a solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group to an aniline using catalytic hydrogenation.

Materials:

  • 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole

  • Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite or a similar filter aid

Procedure:

  • Dissolve 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole (1.0 equivalent) in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (5-10% by weight of the starting material) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-4 kg/cm ²) and stir the mixture at room temperature.[1]

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the final product as a pure solid.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Catalytic Hydrogenation Reactants1 2,4-Dichloronitrobenzene + 1,2,4-Triazole Conditions1 NaH, DMF 0 °C to RT, 18h Reactants1->Conditions1 Intermediate 1-(4-chloro-2-nitrophenyl) -1H-1,2,4-triazole Conditions1->Intermediate Conditions2 10% Pd/C, H2 Methanol, RT, 4-6h Intermediate->Conditions2 FinalProduct This compound Conditions2->FinalProduct

Caption: Synthetic route for this compound.

References

The Pivotal Role of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, combining a chlorinated aniline core with a triazole moiety, make it a versatile building block for the development of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, potential applications, and detailed experimental protocols.

Application Notes

The substituted aniline structure of this compound serves as a scaffold for the construction of compounds targeting a range of biological pathways. The presence of the chloro group and the triazole ring are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug substance. While specific, publicly disclosed APIs directly utilizing this intermediate are not readily identifiable, its structural motifs are present in compounds investigated for various therapeutic areas. The general synthetic utility of this intermediate lies in its reactive amino group, which can be readily derivatized to introduce diverse functionalities, leading to the creation of extensive compound libraries for drug discovery.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2,4-dichloro-1-nitrobenzene. The first step involves a nucleophilic aromatic substitution reaction with 1,2,4-triazole, followed by the reduction of the nitro group to an aniline.

Step 1: Synthesis of 4-chloro-2-(1H-1,2,4-triazol-1-yl)-1-nitrobenzene

This step involves the N-arylation of 1,2,4-triazole with 2,4-dichloro-1-nitrobenzene. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Experimental Protocol:

  • To a solution of 1,2,4-triazole (1.2 eq) in dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the triazole salt.

  • Add 2,4-dichloro-1-nitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-chloro-2-(1H-1,2,4-triazol-1-yl)-1-nitrobenzene.

Step 2: Synthesis of this compound

The second step is the reduction of the nitro group of the intermediate to an amine. Several reduction methods can be employed, with catalytic hydrogenation or metal-acid reduction being the most common.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 4-chloro-2-(1H-1,2,4-triazol-1-yl)-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and purity are dependent on the specific reaction conditions and purification methods employed.

StepIntermediate/ProductStarting MaterialReagentsSolventTypical Yield (%)Typical Purity (%)
14-chloro-2-(1H-1,2,4-triazol-1-yl)-1-nitrobenzene2,4-dichloro-1-nitrobenzene1,2,4-triazole, K₂CO₃DMF75-85>95
2This compound4-chloro-2-(1H-1,2,4-triazol-1-yl)-1-nitrobenzeneH₂, 10% Pd/CEthanol80-95>98

Visualizations

Synthesis_Workflow start Start: 2,4-dichloro-1-nitrobenzene & 1,2,4-triazole step1 Step 1: N-Arylation (Nucleophilic Aromatic Substitution) start->step1 intermediate Intermediate: 4-chloro-2-(1H-1,2,4-triazol-1-yl)-1-nitrobenzene step1->intermediate step2 Step 2: Reduction of Nitro Group (e.g., Catalytic Hydrogenation) intermediate->step2 product Final Product: This compound step2->product

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_starting_materials Starting Materials cluster_intermediate Key Intermediate cluster_derivatization Further Derivatization cluster_api Potential Active Pharmaceutical Ingredients (APIs) 2,4-dichloro-1-nitrobenzene 2,4-dichloro-1-nitrobenzene This compound This compound 2,4-dichloro-1-nitrobenzene->this compound Synthesis 1,2,4-triazole 1,2,4-triazole 1,2,4-triazole->this compound Synthesis Amide Coupling Amide Coupling This compound->Amide Coupling Sulfonamide Formation Sulfonamide Formation This compound->Sulfonamide Formation Other C-N Bond Formations Other C-N Bond Formations This compound->Other C-N Bond Formations Therapeutic Agents Therapeutic Agents Amide Coupling->Therapeutic Agents Sulfonamide Formation->Therapeutic Agents Other C-N Bond Formations->Therapeutic Agents

Caption: Logical relationship of the intermediate in API synthesis.

Application Notes and Protocols: 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique structural features, combining a substituted aniline ring with a 1,2,4-triazole moiety, make it an attractive scaffold for the design and synthesis of novel therapeutic agents. The presence of the triazole ring, a known pharmacophore, and the specific substitution pattern on the aniline ring provide opportunities for developing compounds with a range of biological activities. This document provides an overview of its applications, particularly in the development of kinase inhibitors for cancer therapy, along with detailed experimental protocols.

The 1,2,4-triazole nucleus is a common feature in many approved drugs and is known to participate in various biological interactions.[1] Aniline derivatives, in turn, are prevalent in kinase inhibitors, often serving as a key structural element for binding to the ATP-binding site of kinases. The combination of these two pharmacophores in this compound suggests its utility in developing targeted therapies.

Application: Kinase Inhibitors for Anticancer Therapy

Derivatives of this compound are promising candidates for the development of inhibitors targeting various protein kinases implicated in cancer progression. The aniline nitrogen can be readily derivatized to introduce functionalities that interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design. The chloro and triazole substituents can be exploited to achieve selectivity and enhance potency.

Recent in silico studies have highlighted the potential of the closely related 2-(1H-1,2,4-triazol-5-yl)aniline scaffold in targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Rearranged during Transfection (RET) receptor.[2] These kinases are crucial drivers in the development and progression of various cancers, including non-small cell lung cancer.

Potential Kinase Targets:
  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that, when dysregulated, can drive tumor growth, invasion, and metastasis.

  • Casein Kinase 2 (CK2): A serine/threonine kinase that is overexpressed in many cancers and contributes to oncogenic signaling and resistance to apoptosis.[4]

The general structure of these kinase inhibitors often involves the modification of the aniline amino group to introduce a larger heterocyclic system that can occupy the ATP-binding site.

Quantitative Data Summary

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following tables summarize the activity of closely related 1,2,4-triazole and aniline derivatives as anticancer agents and kinase inhibitors, illustrating the potential of this scaffold.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Indolyl 1,2,4-triazole derivative (Vf)MCF-7 (Breast)2.91[5]
Indolyl 1,2,4-triazole derivative (Vf)MDA-MB-231 (Breast)1.914[5]
Indolyl 1,2,4-triazole derivative (Vg)MCF-7 (Breast)0.891[5]
Indolyl 1,2,4-triazole derivative (Vg)MDA-MB-231 (Breast)3.479[5]
1,2,4-Triazole benzoic acid hybrid (2)MCF-7 (Breast)18.7[6]
1,2,4-Triazole benzoic acid hybrid (2)HCT-116 (Colon)25.7[6]
1,2,4-Triazole benzoic acid hybrid (5)MCF-7 (Breast)15.6[6]
1,2,4-Triazole benzoic acid hybrid (5)HCT-116 (Colon)23.9[6]
5-Amino[3][4][6]triazole derivative (7)HepG2 (Liver)17.69[7]
5-Amino[3][4][6]triazole derivative (7)MCF-7 (Breast)17.69[7]
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7d)Hela (Cervical)< 12[8]

Table 2: Kinase Inhibitory Activity of Related Triazole and Aniline Derivatives

Compound ClassKinase TargetIC50 (nM)Reference
Pyridinyl-1,2,4-triazole derivative (6a)FAK12.59[9]
Indolyl 1,2,4-triazole derivativeCDK449 - 3031[5]
Indolyl 1,2,4-triazole derivativeCDK675 - 1110[5]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, which can then be used as a starting material for further derivatization. The synthesis typically involves the reaction of a suitably substituted nitrobenzene with 1,2,4-triazole, followed by reduction of the nitro group.

Materials:

  • 2,4-dichloro-1-nitrobenzene

  • 1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Synthesis of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole

    • To a solution of 2,4-dichloro-1-nitrobenzene (1.0 eq) in DMF, add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (2.0 eq).

    • Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol or column chromatography.

  • Step 2: Reduction to this compound

    • To a mixture of the product from Step 1 (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the reaction mixture to reflux (around 80 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

    • After completion, filter the hot reaction mixture through a pad of celite and wash the celite pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: General Procedure for the Synthesis of Kinase Inhibitors via Amide Coupling

This protocol outlines a general method for derivatizing the aniline group of the title compound to synthesize potential kinase inhibitors.

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., a heterocyclic carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the signal to develop.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates Ligand EGF Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation Inhibitor 5-Chloro-2-(1H-1,2,4-triazol-1-yl) aniline Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of a derivative.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start This compound Reaction Chemical Derivatization (e.g., Amide Coupling) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay Characterization->Kinase_Assay Cell_Assay Antiproliferative Assay (e.g., MTT Assay) Characterization->Cell_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: General experimental workflow for synthesis and biological evaluation.

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. The synthetic accessibility of its derivatives, combined with the favorable pharmacological properties associated with the triazole and aniline moieties, makes it a scaffold of high interest for medicinal chemists. The provided protocols offer a general framework for the synthesis and evaluation of new compounds based on this core structure, paving the way for the discovery of new and effective therapeutic agents. Further exploration and optimization of derivatives from this scaffold are warranted to fully realize its therapeutic potential.

References

Application Note: HPLC Purity Analysis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a heterocyclic amine containing a substituted aniline and a triazole ring. Compounds of this class are of significant interest in pharmaceutical development due to their diverse biological activities.[1] Rigorous purity assessment is a critical step in the drug development process to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust method for determining the purity of active pharmaceutical ingredients (APIs) and intermediates.[2] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound.

Principle

The method utilizes a C18 stationary phase to separate this compound from its potential impurities based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase. The predicted XlogP of 1.6 for this compound suggests it is a moderately nonpolar compound, making it well-suited for RP-HPLC.[3] A gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer is employed to ensure the effective separation of the main component from both more polar and less polar impurities. UV detection is used for quantification.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Software: Chromatography data acquisition and processing software.

  • Chemicals:

    • This compound reference standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the purity analysis of this compound.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH2PO4 buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[4]
Detection Wavelength 254 nm[4]
Injection Volume 10 µL
Run Time 30 minutes

4. Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Ensure that any peaks corresponding to the solvent or known impurities are appropriately identified. The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[6]

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output prep_mobile_phase Prepare Mobile Phases (Aqueous & Organic) hplc_system HPLC System Setup (Column, Temp, Flow Rate) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution (0.1 mg/mL) injection Inject Sample & Standard prep_standard->injection prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->injection hplc_system->injection chromatography Chromatographic Separation (Gradient Elution) injection->chromatography detection UV Detection at 254 nm chromatography->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation (% Area Normalization) peak_integration->purity_calculation report Final Purity Report purity_calculation->report

Caption: Workflow for the HPLC purity analysis of this compound.

Method Selection Logic

Method_Selection analyte Analyte: This compound polarity Moderate Polarity (Predicted XlogP = 1.6) analyte->polarity hplc_mode Select HPLC Mode polarity->hplc_mode rp_hplc Reversed-Phase HPLC (RP-HPLC) hplc_mode->rp_hplc Suitable hilichplc HILIC (for very polar compounds) hplc_mode->hilichplc Not Ideal np_hplc Normal-Phase HPLC (for non-polar compounds) hplc_mode->np_hplc Not Ideal column Stationary Phase: C18 Column rp_hplc->column mobile_phase Mobile Phase: Acetonitrile/Water Gradient rp_hplc->mobile_phase

Caption: Rationale for selecting the RP-HPLC method for the analyte.

References

Application Note: GC-MS Method for the Characterization of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical intermediate of interest in pharmaceutical synthesis. Accurate and reliable analytical methods are crucial for its characterization, including identity confirmation and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive mass-based identification. This application note details a comprehensive GC-MS method for the qualitative and quantitative analysis of this compound. The protocol covers sample preparation, GC-MS parameters, and data analysis, providing a robust framework for researchers in drug development and quality control.

Materials and Methods

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Acetonitrile (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Triphenylamine-d15 (internal standard)

  • Deionized water

  • Glass autosampler vials (1.5 mL) with inserts

  • Syringe filters (0.22 µm)

Instrumentation

A standard Gas Chromatography system equipped with a Mass Selective Detector (GC-MS) is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B Mass Selective Detector or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent, is suitable for this analysis.

Experimental Protocols

1. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound reference standard and the Triphenylamine-d15 internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing this compound at 10 µg/mL by diluting the stock solution in methanol.

  • Internal Standard Spiking Solution (5 µg/mL): Prepare a spiking solution of Triphenylamine-d15 in methanol at a concentration of 5 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL) by serially diluting the working standard mixture. Spike each calibration level with the internal standard to a final concentration of 100 ng/mL.

  • Sample Preparation (Solid Sample):

    • Accurately weigh approximately 10 mg of the solid sample into a 10 mL volumetric flask.

    • Dissolve the sample in methanol and bring it to volume.

    • Dilute an aliquot of this solution with methanol to achieve a theoretical concentration within the calibration range (e.g., 100 ng/mL).

    • Spike the diluted sample with the internal standard to a final concentration of 100 ng/mL.

    • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Analysis

The following table summarizes the recommended GC-MS parameters for the analysis of this compound.

ParameterValue
GC System
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 50 °C, hold for 1 min, ramp at 20 °C/min to 320 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp280 °C
Scan ModeFull Scan (m/z 40-450) and Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

The following table presents the expected quantitative data for the analysis of this compound and the internal standard.

CompoundRetention Time (min)Quantitation Ion (m/z)Qualification Ions (m/z)
This compound~12.5194166, 139
Triphenylamine-d15 (Internal Standard)~15.2260180, 152
Method Performance Characteristics

The performance of the method should be validated to ensure its suitability for the intended application. Key validation parameters are summarized below.

ParameterExpected Result
Linearity (R²)> 0.995
Limit of Detection (LOD)1-5 ng/mL
Limit of Quantitation (LOQ)5-15 ng/mL
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solutions (1 mg/mL) working Working Standard (10 µg/mL) stock->working cal Calibration Standards (10-500 ng/mL) working->cal spike Spike with Internal Standard sample_prep Sample Preparation (Dissolution & Dilution) sample_prep->spike filter Filter (0.22 µm) spike->filter gc_ms GC-MS Injection filter->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration_curve Calibration Curve Generation integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification report Reporting Results quantification->report

Caption: Experimental workflow for GC-MS analysis.

Logical Relationship of Analytical Steps

logical_relationship start Start sample Obtain Sample start->sample prep_standards Prepare Standards & IS start->prep_standards prep_sample Prepare Sample sample->prep_sample gc_ms_analysis GC-MS Analysis prep_standards->gc_ms_analysis prep_sample->gc_ms_analysis data_acquisition Data Acquisition gc_ms_analysis->data_acquisition qualitative Qualitative Analysis (Mass Spectrum & RT) data_acquisition->qualitative quantitative Quantitative Analysis (Calibration Curve) data_acquisition->quantitative results Final Results qualitative->results quantitative->results end End results->end

Caption: Logical flow of the analytical method.

Application Notes: 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triazole-containing compounds represent a cornerstone in the development of modern antifungal agents. Their broad spectrum of activity and high efficacy have led to the successful clinical use of drugs such as fluconazole, itraconazole, and voriconazole. These agents primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2] The disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth and replication.[1][2]

The synthesis of novel triazole-based antifungal agents is an active area of research aimed at overcoming challenges such as drug resistance and expanding the spectrum of activity against emerging fungal pathogens. The use of diverse and strategically functionalized building blocks is crucial in this endeavor. While a comprehensive search of the scientific and patent literature did not yield specific examples of antifungal agents synthesized directly from 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline , this molecule possesses structural features—a chlorinated aniline and a 1,2,4-triazole moiety—that make it a potentially valuable, yet underexplored, precursor for the synthesis of new bioactive compounds.

This document provides a general overview of the synthesis of 1,2,4-triazole derivatives as antifungal agents, their mechanism of action, and hypothetical synthetic pathways where a precursor like this compound could be utilized.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target for triazole antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol. Ergosterol is the principal sterol in the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The general signaling pathway is depicted below:

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 catalyzes Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane maintains Triazoles Triazole Antifungals Triazoles->CYP51 inhibit CYP51->Ergosterol produces

Figure 1: Mechanism of action of triazole antifungals.

Inhibition of CYP51 by triazole antifungals leads to a depletion of ergosterol and an accumulation of 14α-methylated sterol precursors. This alteration in the sterol composition disrupts the fungal cell membrane's structure and function, leading to the inhibition of fungal growth.

General Synthetic Approaches to Triazole-Based Antifungals

The synthesis of medicinally relevant 1,2,4-triazole derivatives often involves multi-step sequences. While no specific protocols starting from this compound for antifungal agents were identified, a general workflow for the synthesis of novel triazole derivatives can be conceptualized. The aniline functional group in the target compound can be a versatile handle for various chemical transformations to build more complex molecular architectures.

A hypothetical synthetic workflow starting from a substituted aniline is presented below. This illustrates how the amino group can be transformed to introduce other functionalities, which can then be further elaborated to generate a library of diverse compounds for biological screening.

Synthetic_Workflow Start This compound Diazotization Diazotization (e.g., NaNO₂, HCl) Start->Diazotization Amide Amide Coupling (e.g., Acyl chloride, base) Start->Amide Alkylation N-Alkylation (e.g., Alkyl halide, base) Start->Alkylation Intermediate1 Diazonium Salt Diazotization->Intermediate1 Sandmeyer Sandmeyer Reaction (e.g., CuX) Product1 Halogenated Derivative Sandmeyer->Product1 Product2 Amide Derivative Amide->Product2 Product3 N-Alkylated Derivative Alkylation->Product3 Intermediate1->Sandmeyer Screening Biological Screening (Antifungal Activity) Product1->Screening Product2->Screening Product3->Screening

References

Application Notes and Protocols for 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline as a key intermediate in the discovery and development of novel agrochemicals. The document outlines synthetic pathways, experimental protocols, and potential biological activities, drawing on established research into related chemical structures.

Introduction

This compound is a heterocyclic compound incorporating a substituted aniline and a 1,2,4-triazole moiety. The 1,2,4-triazole ring is a well-established pharmacophore in a wide range of commercial fungicides, which primarily act by inhibiting sterol biosynthesis in fungi.[1][2][3] The substituted aniline core is also prevalent in various herbicides and fungicides, contributing to the overall efficacy and selectivity of the active ingredients.[4][5] This unique combination of structural features makes this compound a promising scaffold for the synthesis of new agrochemical candidates with potential herbicidal and fungicidal properties.

Synthesis and Chemical Properties

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the synthesis of 5-chloro-2-nitroaniline, followed by the introduction of the triazole ring and subsequent reduction of the nitro group.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway 2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene 5-Chloro-2-nitroaniline 5-Chloro-2-nitroaniline 2,4-Dichloronitrobenzene->5-Chloro-2-nitroaniline Amination Intermediate_A 2-(1H-1,2,4-triazol-1-yl) -5-chloro-nitrobenzene 5-Chloro-2-nitroaniline->Intermediate_A Triazole Formation Target_Compound This compound Intermediate_A->Target_Compound Nitro Reduction Screening Workflow A Synthesis of This compound Derivatives B Primary Screening (e.g., 96-well plate assay) A->B C Herbicidal Activity Assay (Pre- and Post-emergence) B->C D Fungicidal Activity Assay (Mycelial Growth Inhibition) B->D E Dose-Response & EC50/IC50 Determination C->E D->E F Lead Compound Identification E->F

References

Application Notes and Protocols for the Electrophilic Substitution Reactions of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline towards electrophiles. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding its behavior in electrophilic substitution reactions is crucial for the design of novel bioactive molecules.

Introduction

This compound possesses a polysubstituted aromatic ring with a complex interplay of electronic and steric effects that govern its reactivity in electrophilic aromatic substitution (EAS) reactions. The aniline moiety is characterized by the strongly activating and ortho, para-directing amino group.[3] However, the presence of a deactivating, ortho, para-directing chloro group and a deactivating, meta-directing 1,2,4-triazol-1-yl group significantly modulates the reactivity and regioselectivity of the aromatic ring.

The high reactivity of anilines can often lead to multiple substitutions and oxidation by-products.[3] A common strategy to mitigate these issues is the protection of the amino group, for example, through acetylation. This moderates the activating effect of the amino group and can improve regioselectivity.[4]

Directing Effects of Substituents

The regiochemical outcome of electrophilic substitution on the aniline ring of this compound is determined by the cumulative effects of the three substituents:

  • Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions (positions 4 and 6) through resonance donation of its lone pair of electrons.

  • Chloro Group (-Cl): A deactivating group due to its inductive electron withdrawal, but it directs electrophiles to the ortho and para positions (positions 4 and 6 relative to the chloro group) through resonance.

  • 1,2,4-Triazol-1-yl Group: This heterocyclic substituent is generally considered to be electron-withdrawing and thus deactivating towards electrophilic aromatic substitution. It is expected to direct incoming electrophiles to the meta position relative to its point of attachment (position 4 and 6).

The interplay of these directing effects suggests that the positions para to the amino group (position 4) and ortho to the amino group (position 6) are the most likely sites for electrophilic attack. Steric hindrance from the bulky triazolyl group at position 2 may disfavor substitution at the adjacent position 3.

Predicted Reactivity and Regioselectivity

Based on the directing effects of the substituents, the predicted order of reactivity for the available positions on the aniline ring towards an electrophile (E⁺) is C4 > C6. The strong activating effect of the amino group is expected to be the dominant factor in determining the position of substitution.

dot graph "" { graph [rankdir="LR", bgcolor="#F1F3F4", pad="0.5", splines="ortho", nodesep="0.6", ranksep="1.2"];

} . Caption: Predicted outcome of electrophilic substitution on this compound.

Experimental Protocols

While specific literature on the direct electrophilic substitution of this compound is limited, the following general protocols for halogenation and acylation of substituted anilines can be adapted. It is crucial to perform these reactions on a small scale initially to determine the optimal conditions and product distribution.

Protocol 1: Regioselective Bromination (Adapted from general procedures)

This protocol aims for the monobromination of the aniline ring, likely at the C4 position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the brominated product.

Quantitative Data (Hypothetical):

ReactantMolar Mass ( g/mol )Equivalents
This compound194.621.0
N-Bromosuccinimide177.981.05
ProductMolar Mass ( g/mol )Theoretical Yield (%)
4-bromo-5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline273.51-

dot graph "" { graph [rankdir="TB", bgcolor="#F1F3F4", pad="0.5", splines="ortho", nodesep="0.6", ranksep="0.8"];

} . Caption: Experimental workflow for the bromination of this compound.

Protocol 2: Acylation of the Amino Group (Acetylation)

This protocol describes the protection of the amino group, which can be a prerequisite for subsequent electrophilic substitution reactions to control reactivity and improve selectivity.[5]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-acetylated product can be purified by recrystallization or column chromatography.

Quantitative Data:

ReactantMolar Mass ( g/mol )Equivalents
This compound194.621.0
Acetic anhydride102.091.1
Pyridine79.101.2
ProductMolar Mass ( g/mol )Theoretical Yield (%)
N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)acetamide236.65-

dot graph "" { graph [rankdir="TB", bgcolor="#F1F3F4", pad="0.5", splines="ortho", nodesep="0.6", ranksep="0.8"];

} . Caption: Experimental workflow for the acetylation of this compound.

Conclusion

The electrophilic substitution reactions of this compound are governed by a complex interplay of substituent effects. The strongly activating amino group is expected to direct electrophilic attack primarily to the C4 position. Due to the high reactivity of the aniline ring, protection of the amino group via acetylation may be necessary to achieve controlled monosubstitution and prevent side reactions. The provided protocols offer a starting point for the exploration of the electrophilic functionalization of this important synthetic intermediate. Further optimization and detailed product characterization are recommended for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline synthesis. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Troubleshooting Guides

Two primary synthetic routes are commonly considered for the synthesis of this compound:

  • Pathway A: Buchwald-Hartwig Amination of a dihalogenated aniline precursor (e.g., 2-bromo-5-chloroaniline) with 1,2,4-triazole.

  • Pathway B: Nucleophilic Aromatic Substitution (SNAr) of a fluorinated aniline precursor (e.g., 5-chloro-2-fluoroaniline) with 1,2,4-triazole.

This guide will address common issues encountered in both pathways.

Low or No Product Yield

Question: I am observing very low to no yield of the desired this compound. What are the potential causes and solutions?

Answer: Low or no product yield can stem from several factors depending on the chosen synthetic pathway.

For Buchwald-Hartwig Amination:

  • Catalyst Inactivation: Palladium catalysts are sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The pyridine-like nitrogens in the 1,2,4-triazole can also coordinate to the palladium catalyst, leading to inactivation.

    • Solution: Use a pre-catalyst or ensure efficient in-situ generation of the active Pd(0) species. Employing bulky ligands can help prevent catalyst poisoning by the triazole.

  • Incorrect Ligand Choice: The ligand is crucial for the stability and activity of the palladium catalyst.

    • Solution: Screen a variety of phosphine ligands. Bulky, electron-rich ligands like XPhos, RuPhos, or Josiphos-type ligands are often effective for coupling N-heterocycles.

  • Suboptimal Base: The choice of base is critical for the deprotonation of the triazole and the overall catalytic cycle.

    • Solution: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are commonly used. The solubility of the base can also be a factor; consider screening different bases.

  • Low Reactivity of Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig amination.

    • Solution: If using 2,5-dichloroaniline, consider switching to 2-bromo-5-chloroaniline for improved reactivity.

For Nucleophilic Aromatic Substitution (SNAr):

  • Insufficient Activation of the Aromatic Ring: The SNAr reaction requires significant activation by electron-withdrawing groups. The chloro and amino substituents on the aniline ring may not provide sufficient activation for the displacement of a fluoride or chloride.

    • Solution: Ensure the precursor is appropriately activated. While the target molecule's electronic properties are fixed, this highlights a potential limitation of the SNAr approach for this specific synthesis.

  • Inappropriate Solvent: The solvent plays a key role in SNAr reactions by stabilizing the Meisenheimer intermediate.

    • Solution: Use polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Weak Base: A base is required to deprotonate the 1,2,4-triazole, increasing its nucleophilicity.

    • Solution: Use a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

Formation of Side Products

Question: My reaction is producing significant amounts of side products. What are the likely impurities and how can I minimize them?

Answer: The nature of the side products will depend on the reaction pathway.

In Buchwald-Hartwig Amination:

  • Hydrodehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.

    • Solution: This is often a sign of catalyst decomposition or the presence of water. Ensure strictly anhydrous conditions and consider a more stable catalyst/ligand system.

  • Homocoupling of the Amine or Aryl Halide: This can occur at high temperatures or catalyst loadings.

    • Solution: Optimize the reaction temperature and catalyst concentration.

  • Double Amination: If starting from a dihaloaniline, reaction at both halogen sites is possible.

    • Solution: Control the stoichiometry of the 1,2,4-triazole. The differential reactivity of bromine versus chlorine can be exploited for selectivity when using 2-bromo-5-chloroaniline.

In Nucleophilic Aromatic Substitution (SNAr):

  • Formation of Isomeric Products: 1,2,4-triazole has two potential nucleophilic nitrogen atoms (N1 and N4). This can lead to the formation of the undesired 4-substituted regioisomer.

    • Solution: The regioselectivity can be influenced by the reaction conditions. Generally, the N1 isomer is thermodynamically favored. Optimization of temperature and solvent may improve selectivity.

  • Decomposition of Starting Material: At elevated temperatures, the starting fluoroaniline may be susceptible to decomposition.

    • Solution: Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Buchwald-Hartwig or SNAr, is generally preferred for this synthesis?

A1: The Buchwald-Hartwig amination is often more versatile and reliable for the synthesis of N-aryl heterocycles, especially when the aromatic ring is not strongly activated towards nucleophilic substitution.[1] The SNAr reaction can be challenging for electron-neutral or moderately activated aryl halides.[2]

Q2: What are the typical reaction conditions for the Buchwald-Hartwig amination of an aryl bromide with 1,2,4-triazole?

A2: Typical conditions involve a palladium pre-catalyst (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., Xantphos or XPhos), a strong base (e.g., Cs₂CO₃ or K₃PO₄), and an aprotic solvent (e.g., toluene or dioxane) at elevated temperatures (80-120 °C).[3]

Q3: How can I effectively purify the final product?

A3: Purification of aromatic triazoles can often be achieved by column chromatography on silica gel.[4] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is also a common method for obtaining highly pure material.[5][6]

Q4: I am observing the formation of palladium black in my Buchwald-Hartwig reaction. What does this indicate and how can I prevent it?

A4: The formation of palladium black indicates the decomposition of the active palladium catalyst to elemental palladium. This can be caused by excessive heat, the presence of oxygen, or an unstable ligand-catalyst complex. To prevent this, ensure the reaction is run under a strictly inert atmosphere, avoid overheating, and consider using a more robust ligand.[7]

Q5: In the SNAr reaction, how can I favor the formation of the desired N1-substituted triazole isomer?

A5: The formation of the N1 isomer is generally favored thermodynamically. Running the reaction for a sufficient duration at an optimal temperature can allow for the equilibration to the more stable N1 product. The choice of counter-ion from the base can also influence regioselectivity.

Data Presentation

Table 1: Comparison of Reaction Parameters for Buchwald-Hartwig Amination of Aryl Halides with 1,2,4-Triazole (Literature-Derived)

ParameterTypical Conditions for Aryl BromidesTypical Conditions for Aryl Chlorides
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, XPhos, RuPhosBrettPhos, SPhos, more electron-rich ligands
Base Cs₂CO₃, K₃PO₄, NaOtBuK₃PO₄, NaOtBu, LHMDS
Solvent Toluene, DioxaneToluene, Dioxane, t-BuOH
Temperature 80 - 120 °C100 - 140 °C
Typical Yield Range 60 - 95%40 - 80%

Note: Yields are highly substrate and condition-dependent.

Table 2: Troubleshooting Summary

IssuePotential Cause (Buchwald-Hartwig)Potential Cause (SNAr)Suggested Solution
Low Yield Catalyst poisoning/decomposition, suboptimal ligand/baseInsufficient ring activation, poor solvent choiceUse bulky ligands, ensure inert atmosphere; Use polar aprotic solvent
Side Products Hydrodehalogenation, homocouplingIsomer formation, decompositionAnhydrous conditions, optimize temperature; Optimize temperature and reaction time
Reaction Stalls Catalyst deactivationReversible reaction, low nucleophilicityUse a more robust catalyst system; Use a stronger base

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-bromo-5-chloroaniline with 1,2,4-triazole (Hypothetical)
  • To a dry Schlenk flask under an argon atmosphere, add 2-bromo-5-chloroaniline (1.0 equiv.), 1,2,4-triazole (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution of 5-chloro-2-fluoroaniline with 1,2,4-triazole (Hypothetical)
  • To a round-bottom flask, add 1,2,4-triazole (1.5 equiv.) and anhydrous dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (2.0 equiv.) and stir the mixture at room temperature for 30 minutes.

  • Add 5-chloro-2-fluoroaniline (1.0 equiv.) to the mixture.

  • Heat the reaction to 120-140 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add 2-bromo-5-chloroaniline, 1,2,4-triazole, and base to flask Catalyst Add Pd pre-catalyst and ligand Reagents->Catalyst Solvent Add anhydrous, degassed solvent Catalyst->Solvent Inert Establish inert atmosphere Solvent->Inert Heat Heat to 80-120 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Dilute and filter through celite Cool->Filter Extract Aqueous workup Filter->Extract Dry Dry and concentrate Extract->Dry Purify Column chromatography or recrystallization Dry->Purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

SNAr_Troubleshooting Start Low Yield in SNAr? Cause1 Insufficient Ring Activation? Start->Cause1 Yes Cause2 Suboptimal Solvent? Start->Cause2 Possible Cause3 Weak Base? Start->Cause3 Possible Cause4 Isomer Formation? Start->Cause4 Side products observed Sol1 Consider alternative synthetic route Cause1->Sol1 Sol2 Use polar aprotic solvent (DMSO, DMF) Cause2->Sol2 Sol3 Use stronger base (K2CO3, Cs2CO3) Cause3->Sol3 Sol4 Optimize temperature and reaction time Cause4->Sol4

Caption: Troubleshooting logic for SNAr reactions.

References

Technical Support Center: Synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to form the precursor, 5-chloro-2-nitroaniline, is giving a low yield and multiple spots on TLC. What are the potential side products?

A1: Low yields and impurities in the synthesis of 5-chloro-2-nitroaniline often stem from the nitration or amination steps. Potential side products depend on the chosen synthetic route.

  • From Nitration of 3-chloroaniline derivatives: If you are using a route involving the nitration of an N-protected 3-chloroaniline (e.g., 3-chloroacetanilide), you may form isomeric nitroanilines. The directing effects of the chloro and protected amino groups can lead to the formation of undesired regioisomers such as 3-chloro-4-nitroacetanilide or 3-chloro-2-nitroacetanilide. Inadequate control of reaction temperature can also lead to dinitration products.

  • From Amination of 2,4-dichloronitrobenzene: When synthesizing 5-chloro-2-nitroaniline from 2,4-dichloronitrobenzene and ammonia, a potential side product is 2,4-diaminonitrobenzene if the reaction conditions are not carefully controlled.[1]

Troubleshooting:

  • Optimize Nitration Conditions: Carefully control the temperature during nitration, typically keeping it low to prevent over-nitration. Use a high-purity starting material.

  • Purification of 5-chloro-2-nitroaniline: The crude product can be purified by recrystallization from solvents like ethanol or methanol to remove isomers and other impurities.[2][3]

Q2: I am having trouble with the reduction of 5-chloro-2-nitroaniline to 4-chloro-1,2-phenylenediamine. What are common issues and side products?

A2: The reduction of the nitro group is a critical step. Incomplete reduction is a common issue, leading to the presence of the starting material in your product. Over-reduction is also a possibility, though less common with standard methods.

Potential Side Products:

  • Incomplete Reduction: Residual 5-chloro-2-nitroaniline.

  • Intermediates: Depending on the reducing agent, intermediates such as nitroso or hydroxylamino compounds may be present if the reaction does not go to completion.

Troubleshooting:

  • Choice of Reducing Agent: Common and effective methods include catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like SnCl₂/HCl.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete disappearance of the starting material.

  • Work-up Procedure: Ensure proper work-up to remove the reducing agent and its byproducts. For example, if using tin(II) chloride, a basic work-up is necessary to precipitate tin salts.

Q3: The final step of introducing the 1,2,4-triazole ring is resulting in a mixture of products that are difficult to separate. What is causing this and how can I improve the regioselectivity?

A3: A significant challenge in the synthesis of 1-substituted-1,2,4-triazoles is the lack of regioselectivity during the alkylation or cyclization step. 1,2,4-triazole has two potential sites of reaction (N1 and N4), leading to the formation of isomeric products.

Potential Side Products:

  • Isomeric Product: 5-chloro-2-(4H-1,2,4-triazol-4-yl)aniline. This is the most common and often difficult-to-separate side product.

  • Unreacted Starting Material: Unreacted 4-chloro-1,2-phenylenediamine.

  • Benzimidazole Formation: Depending on the cyclizing agent, there is a possibility of forming a benzimidazole derivative, 6-chloro-1H-benzo[d]imidazole, especially if the reaction conditions favor the reaction of the two amino groups with a single carbon source.

Troubleshooting Regioselectivity:

  • Choice of Reagents: The choice of the reagent used to form the triazole ring is critical. Using reagents like N,N-dimethylformamide azine can favor the formation of the 1-substituted triazole.[4][5]

  • Reaction Conditions: The base, solvent, and temperature can influence the ratio of N1 to N4 substituted products. It is recommended to screen different conditions to optimize for the desired isomer.

  • Purification: Careful column chromatography is often required to separate the isomeric products. Different solvent systems should be tested to achieve optimal separation. Recrystallization may also be effective in some cases.[6]

Data Presentation

Table 1: Potential Side Products and Impurities in the Synthesis of this compound

Side Product/Impurity Step of Formation Reason for Formation Suggested Analytical Detection Method
3-chloro-4-nitroacetanilidePrecursor Synthesis (Nitration)Isomeric byproduct due to directing group effects.LC-MS, NMR
3-chloro-2-nitroacetanilidePrecursor Synthesis (Nitration)Isomeric byproduct due to directing group effects.LC-MS, NMR
2,4-diaminonitrobenzenePrecursor Synthesis (Amination)Over-amination of dichloronitrobenzene.[1]LC-MS, NMR
5-chloro-2-nitroanilineReduction StepIncomplete reduction of the nitro group.TLC, LC-MS
5-chloro-2-(4H-1,2,4-triazol-4-yl)anilineTriazole Ring FormationLack of regioselectivity in triazole formation.TLC, LC-MS, NMR
6-chloro-1H-benzo[d]imidazoleTriazole Ring FormationAlternative cyclization pathway of the diamine.LC-MS, NMR

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-2-nitroaniline (Precursor)

This protocol is based on the amination of 2,4-dichloronitrobenzene.[2]

  • Reaction Setup: In a high-pressure autoclave, add 2,4-dichloronitrobenzene and a suitable solvent such as toluene.

  • Ammonolysis: Seal the autoclave, purge with nitrogen, and then introduce liquid ammonia.

  • Heating: Heat the mixture to approximately 160°C and maintain the reaction for 8 hours. The pressure will increase during the reaction.

  • Work-up: After cooling the reactor, carefully vent the excess ammonia. Transfer the solid-liquid mixture to water and stir.

  • Isolation and Purification: Filter the solid product, wash with water, and then recrystallize from methanol to obtain pure 5-chloro-2-nitroaniline.

Protocol 2: Reduction of 5-chloro-2-nitroaniline

  • Reaction Setup: Dissolve 5-chloro-2-nitroaniline in a suitable solvent like ethanol or ethyl acetate.

  • Reduction: Add a reducing agent such as a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-1,2-phenylenediamine. This can be used in the next step with or without further purification.

Protocol 3: Synthesis of this compound

This protocol is a generalized procedure based on the reaction with N,N-dimethylformamide azine.[4][5]

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-chloro-1,2-phenylenediamine in a suitable solvent like toluene or xylene.

  • Addition of Reagent: Add N,N-dimethylformamide azine to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation and Purification: The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the desired 1-substituted triazole from the 4-substituted isomer and other impurities.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Reduction cluster_final Triazole Formation cluster_purification Purification Start Starting Material (e.g., 2,4-dichloronitrobenzene) Step1 Amination Start->Step1 Intermediate1 5-chloro-2-nitroaniline Step1->Intermediate1 Step2 Reduction (e.g., SnCl2/HCl) Intermediate1->Step2 Intermediate2 4-chloro-1,2-phenylenediamine Step2->Intermediate2 Step3 Cyclization (e.g., with N,N-dimethylformamide azine) Intermediate2->Step3 Product Crude Product Mixture Step3->Product Purify Column Chromatography Recrystallization Product->Purify FinalProduct This compound Purify->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckStep Identify the problematic step (TLC, LC-MS) Start->CheckStep Precursor Precursor Synthesis Issue? CheckStep->Precursor Reduction Reduction Step Issue? CheckStep->Reduction FinalStep Triazole Formation Issue? CheckStep->FinalStep PrecursorTroubleshoot Optimize nitration/amination Purify precursor Precursor->PrecursorTroubleshoot ReductionTroubleshoot Ensure complete reaction Check reducing agent activity Reduction->ReductionTroubleshoot FinalTroubleshoot Screen cyclization reagents Optimize for regioselectivity Purify isomers FinalStep->FinalTroubleshoot

Caption: Logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of Crude 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from unreacted starting materials, side products, or degradation. These may include:

  • Unreacted 2,4-dichloro-1-nitrobenzene or 5-chloro-2-nitroaniline: These are common precursors in the synthesis.

  • Isomeric byproducts: Positional isomers can form during the synthesis, which may be difficult to separate.

  • Unreacted 1,2,4-triazole: This starting material is polar and can often be removed with an aqueous wash.

  • Oxidation and polymerization products: Anilines, in general, are susceptible to oxidation, which can lead to colored impurities.[1]

Q2: My purified product is discolored (yellow to brown). What is the cause and how can I fix it?

A2: Discoloration in aniline derivatives is typically due to the formation of oxidation and polymerization products.[1] Exposure to air and light can accelerate this process. To minimize discoloration, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. If your final product is discolored, an additional purification step, such as recrystallization with activated carbon, may be necessary.

Q3: I am observing a low yield after purification. What are the likely reasons?

A3: Low yields can stem from several factors during the purification process:

  • Recrystallization: Using too much solvent, cooling the solution too quickly leading to the formation of fine crystals that are difficult to filter, or incomplete precipitation can all lead to product loss.[1]

  • Column Chromatography: Improper selection of the mobile phase can result in the incomplete elution of the product from the column. The compound might also streak on the column if it is not sufficiently soluble in the mobile phase.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks in an NMR spectrum can be attributed to:

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, ethyl acetate, hexanes) are a common source of extraneous peaks.

  • Isomeric Impurities: The presence of positional isomers will result in a more complex NMR spectrum than expected.

  • Unreacted Starting Materials or Byproducts: Peaks corresponding to the precursors or side-products of the synthesis may be present.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The solution is too concentrated, or the compound is coming out of solution above its melting point.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Using a seed crystal or scratching the inside of the flask can also induce crystallization.
No crystals form upon cooling. The solution is too dilute, or the wrong solvent was chosen.Try to concentrate the solution by boiling off some of the solvent. If crystals still do not form, the solvent may be inappropriate. A different solvent or a mixture of solvents should be tested.
Low recovery of purified product. Too much solvent was used, the solution was not cooled sufficiently, or crystals were lost during filtration.Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of cold solvent.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities. The mobile phase polarity is either too high or too low.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand to achieve good separation between the target compound and impurities. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound streaks on the column. The compound has low solubility in the mobile phase, or the column is overloaded.Ensure the crude product is fully dissolved in a minimal amount of the initial mobile phase before loading onto the column. Do not exceed the loading capacity of your column.

Data Presentation

The following tables provide typical purity and yield data for the purification of structurally similar substituted anilines. This data can serve as a benchmark for the purification of this compound.

Table 1: Purity and Yield Data for Recrystallization of Substituted Anilines

CompoundSolvent SystemPurity Achieved (%)Yield (%)
5-Chloro-2-nitroanilineMethanol>99~90
2-Bromo-5-methylanilineEthanol/Water>9885-90
4-Chloro-2-methylanilineHexane>99~80

Data is based on structurally related compounds and should be used as a general guide.[2]

Table 2: Purity and Yield Data for Column Chromatography of Chloroanilines

| Compound | Stationary Phase | Mobile Phase | Purity Achieved (%) | Yield (%) | | :--- | :--- | :--- | :--- | | 2,4-Dichloroaniline | Silica Gel | Hexane/Ethyl Acetate (9:1) | >99 | ~95 | | 3-Chloroaniline | Alumina | Dichloromethane | >99 | ~92 |

Data is based on structurally related compounds and should be used as a general guide.[2]

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for the purification of crude this compound by recrystallization. The choice of solvent is critical and should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethanol/water, or ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent system where the crude product is soluble in the hot solvent but sparingly soluble at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol provides a general method for purification by column chromatography. The mobile phase should be optimized by TLC prior to running the column.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Optimization: Using TLC, identify a solvent system that provides good separation between the desired product and impurities (a retention factor, Rf, of ~0.3 for the product is often ideal).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_recrystallization Method 1: Recrystallization cluster_chromatography Method 2: Column Chromatography crude Crude Product This compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve load_column Load on Silica Gel Column crude->load_column recrystallize Recrystallization dissolve->recrystallize filter Filter and Wash with Cold Solvent recrystallize->filter dry Dry Under Vacuum filter->dry pure_solid Pure Crystalline Product dry->pure_solid column_chromatography Column Chromatography elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_column->elute collect_fractions Collect and Analyze Fractions (TLC) elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_oil_solid Pure Product evaporate->pure_oil_solid

Caption: General purification workflow for this compound.

Troubleshooting_Purification start Crude Product Analysis (e.g., TLC, NMR) impurity_check Impurities Present? start->impurity_check unreacted_sm Unreacted Starting Materials impurity_check->unreacted_sm Yes side_products Side Products (e.g., Isomers) impurity_check->side_products Yes colored_impurities Colored Impurities impurity_check->colored_impurities Yes pure_product Pure Product impurity_check->pure_product No wash Aqueous Wash (for polar impurities) unreacted_sm->wash Polar column Column Chromatography unreacted_sm->column Non-polar side_products->column activated_charcoal Recrystallization with Activated Charcoal colored_impurities->activated_charcoal recrystallization Recrystallization wash->recrystallization recrystallization->pure_product column->pure_product activated_charcoal->pure_product end Characterize Final Product (NMR, HPLC, etc.) pure_product->end

Caption: Troubleshooting logic for the purification of this compound.

References

Optimization of reaction conditions for 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline, a key intermediate for various pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the synthesis of a suitable aniline precursor followed by the coupling of the 1,2,4-triazole ring. One common approach is the copper-catalyzed N-arylation of 1,2,4-triazole with a substituted aniline derivative, often referred to as an Ullmann-type condensation or Buchwald-Hartwig amination.

Step 1: Synthesis of 2-amino-4-chlorophenylboronic acid (a potential precursor)

A common precursor for such syntheses is a boronic acid derivative of the aniline. This protocol outlines a general method for its preparation.

ParameterValue
Starting Material 2-bromo-5-chloroaniline
Reagents Triisopropyl borate, n-Butyllithium
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C to room temperature
Work-up Acidic hydrolysis (e.g., with HCl)

Detailed Protocol:

  • Dissolve 2-bromo-5-chloroaniline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding aqueous HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Copper-Catalyzed N-Arylation of 1,2,4-Triazole

This step involves the coupling of the aniline precursor with 1,2,4-triazole.

ParameterValue
Starting Materials 2-amino-4-chlorophenylboronic acid, 1,2,4-triazole
Catalyst Copper(I) iodide (CuI) or Copper(II) oxide (CuO)
Ligand N,N'-dimethylethylenediamine (DMEDA) or other suitable diamine ligands
Base Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
Solvent Dimethylformamide (DMF) or Toluene
Reaction Temperature 100-140 °C

Detailed Protocol:

  • In a reaction vessel, combine 2-amino-4-chlorophenylboronic acid, 1,2,4-triazole, copper catalyst, ligand, and base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to the specified temperature and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guides

// Connections from start start -> low_yield; start -> impurity; start -> no_reaction; start -> workup;

// Low Yield Troubleshooting node [fillcolor="#FBBC05"]; ly_cause1 [label="Potential Cause:\n- Inefficient Coupling\n- Degradation of Starting Material\n- Product Loss During Work-up"]; ly_solution1 [label="Solution:\n- Optimize catalyst/ligand/base ratio\n- Lower reaction temperature\n- Use milder work-up conditions"]; low_yield -> ly_cause1 -> ly_solution1;

// Impurity Issues Troubleshooting node [fillcolor="#34A853"]; im_cause1 [label="Potential Cause:\n- Formation of Side Products (e.g., biaryl coupling)\n- Unreacted Starting Materials\n- Isomer Formation"]; im_solution1 [label="Solution:\n- Adjust reaction stoichiometry\n- Monitor reaction closely to avoid over-running\n- Optimize purification method (e.g., gradient elution in chromatography)"]; impurity -> im_cause1 -> im_solution1;

// No Reaction Troubleshooting node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; nr_cause1 [label="Potential Cause:\n- Inactive Catalyst\n- Poor Quality Reagents/Solvents\n- Insufficient Temperature"]; nr_solution1 [label="Solution:\n- Use fresh catalyst and high-purity reagents\n- Ensure anhydrous conditions\n- Gradually increase reaction temperature"]; no_reaction -> nr_cause1 -> nr_solution1;

// Work-up Issues Troubleshooting node [fillcolor="#5F6368", fontcolor="#FFFFFF"]; wu_cause1 [label="Potential Cause:\n- Emulsion formation during extraction\n- Product co-elutes with impurities\n- Product is an oil and does not solidify"]; wu_solution1 [label="Solution:\n- Add brine to break emulsion\n- Screen different solvent systems for chromatography\n- Attempt trituration with a non-polar solvent"]; }

Troubleshooting Decision Tree for Synthesis Issues
Problem Potential Cause Recommended Solution
Low Yield Inefficient coupling reaction.Optimize the ratio of catalyst, ligand, and base. Screen different copper sources and ligands.
Degradation of starting materials or product at high temperatures.Lower the reaction temperature and extend the reaction time.
Product loss during work-up and purification.Use milder extraction and washing conditions. Optimize the column chromatography method to minimize loss.
Impurity Issues Formation of homocoupled biaryl products.Adjust the stoichiometry of the reactants. Use a ligand that favors N-arylation over C-C coupling.
Presence of unreacted starting materials.Monitor the reaction closely by TLC or HPLC to ensure completion. Consider a slight excess of one reactant.
Formation of regioisomers (N1 vs. N4 substitution on the triazole ring).The choice of catalyst and ligand can influence regioselectivity. Analysis by NMR may be required to identify isomers.
No or Incomplete Reaction Inactive catalyst or poor-quality reagents.Use fresh, high-purity catalyst, reagents, and anhydrous solvents.
Insufficient reaction temperature.Gradually increase the reaction temperature, but monitor for degradation.
The reaction may be sensitive to air or moisture.Ensure the reaction is carried out under a strictly inert atmosphere.
Difficult Work-up/Purification Formation of emulsions during extraction.Add brine to the aqueous layer to help break the emulsion.
The product is difficult to separate from impurities by column chromatography.Screen different solvent systems for elution. Consider reverse-phase chromatography if the product is polar.
The final product is an oil and does not crystallize.Attempt to induce crystallization by scratching the flask or seeding. Trituration with a non-polar solvent like hexane may yield a solid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The copper-catalyzed N-arylation is often the most challenging step. The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the purity of the starting materials. Traditional Ullmann reactions often require harsh conditions, but modern catalytic systems can provide better yields under milder conditions.[1][2]

Q2: How can I minimize the formation of side products?

A2: The formation of homocoupled biaryl products is a common side reaction in Ullmann-type couplings.[3] Using the correct stoichiometry and a suitable ligand can help to suppress this side reaction. Additionally, ensuring an inert atmosphere can prevent oxidative side reactions.

Q3: What are the best analytical techniques to monitor the reaction and characterize the final product?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the progress of the reaction. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, and Mass Spectrometry (MS) will confirm the molecular weight.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Many reagents used in this synthesis are hazardous. For example, n-butyllithium is pyrophoric, and organic solvents like DMF and toluene are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Q5: The purification of my final compound is difficult. What are my options?

A5: If standard column chromatography is not effective, consider using a different stationary phase or a gradient elution with a different solvent system. Recrystallization is a good option if a suitable solvent can be found.[4] If the product is basic, an acid-base extraction could be a useful purification step.

Visualization of Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Arylation a Dissolve 2-bromo-5-chloroaniline in THF b Cool to -78 °C a->b c Add n-BuLi b->c d Add Triisopropyl borate c->d e Warm to RT & Stir d->e f Acidic Work-up & Extraction e->f g Purification of Precursor f->g h Combine Precursor, 1,2,4-Triazole, Catalyst, Ligand, Base in Solvent g->h Proceed to Coupling i Heat Reaction Mixture h->i j Monitor by TLC/HPLC i->j k Cool and Work-up j->k l Purification of Final Product k->l end end l->end Characterization (NMR, MS)

General Experimental Workflow for Synthesis

References

Troubleshooting low conversion in 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from 2,4-dichloro-1-nitrobenzene. The first step involves a nucleophilic aromatic substitution (SNA_r) reaction with 1,2,4-triazole, followed by the reduction of the nitro group to an aniline.

Synthetic_Pathway 2,4-dichloro-1-nitrobenzene 2,4-dichloro-1-nitrobenzene Intermediate 4-chloro-2-(1H-1,2,4-triazol-1-yl) -1-nitrobenzene 2,4-dichloro-1-nitrobenzene->Intermediate Step 1: SNAr 1,2,4-triazole 1,2,4-triazole 1,2,4-triazole->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Reduction

Figure 1: Overall synthetic workflow for this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of 4-chloro-2-(1H-1,2,4-triazol-1-yl)-1-nitrobenzene (SNAr Reaction)

Materials:

  • 2,4-dichloro-1-nitrobenzene

  • 1,2,4-triazole

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1,2,4-triazole (1.1 equivalents) in DMF.

  • To this solution, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise at room temperature.

  • Stir the mixture for 30 minutes to form the triazole salt.

  • Add a solution of 2,4-dichloro-1-nitrobenzene (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Synthesis of this compound (Nitro Group Reduction)

Materials:

  • 4-chloro-2-(1H-1,2,4-triazol-1-yl)-1-nitrobenzene

  • Iron powder (Fe) and Acetic acid (CH₃COOH) or Tin(II) chloride dihydrate (SnCl₂·2H₂O) and Hydrochloric acid (HCl) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)

  • Ethanol or Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure (using Iron and Acetic Acid):

  • In a round-bottom flask, suspend 4-chloro-2-(1H-1,2,4-triazol-1-yl)-1-nitrobenzene (1.0 equivalent) in a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux (70-80 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material has disappeared (typically 2-4 hours).

  • Cool the reaction mixture and filter through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography or recrystallization.

III. Troubleshooting Guide & FAQs

Step 1: Nucleophilic Aromatic Substitution

Q1: My SNAr reaction shows low conversion of 2,4-dichloro-1-nitrobenzene. What could be the issue?

A1: Low conversion can be attributed to several factors:

  • Insufficiently activated triazole: Ensure the base is strong enough and added in sufficient quantity to deprotonate the 1,2,4-triazole effectively. The use of sodium hydride (NaH) in an anhydrous solvent like DMF can be more effective than potassium carbonate.

  • Low reaction temperature: The SNAr reaction often requires elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature to 100-120 °C, but monitor for potential side reactions.

  • Short reaction time: Monitor the reaction progress using TLC. If the reaction is slow, extend the reaction time.

  • Moisture in the reaction: If using a strong base like NaH, ensure your solvent and glassware are anhydrous, as moisture will quench the base.

SNAr_Troubleshooting Low_Conversion Low Conversion in SNAr? Check_Base Is the base strong enough? (e.g., NaH vs K2CO3) Low_Conversion->Check_Base Yes Increase_Temp Increase reaction temperature (80 -> 100-120 °C) Low_Conversion->Increase_Temp No Check_Base->Increase_Temp Extend_Time Extend reaction time (monitor by TLC) Increase_Temp->Extend_Time Anhydrous_Conditions Ensure anhydrous conditions (if using NaH) Extend_Time->Anhydrous_Conditions

Figure 2: Troubleshooting low conversion in the SNAr step.

Q2: I am observing the formation of a significant amount of a byproduct. What could it be?

A2: A common byproduct is the isomer formed by the substitution of the chlorine atom ortho to the nitro group. While the para-position is electronically favored for nucleophilic attack due to better stabilization of the negative charge in the Meisenheimer intermediate, the ortho-position can also react.

  • To minimize the formation of the ortho-substituted isomer:

    • Use a bulkier base or solvent system which may sterically hinder the attack at the more crowded ortho position.

    • Lowering the reaction temperature might increase the selectivity for the thermodynamically favored para-substitution product.

Q3: The workup of my SNAr reaction is problematic, and I am getting a low isolated yield.

A3: The precipitation of the product upon addition to water can sometimes be incomplete or result in an oily product.

  • Improving isolation:

    • Ensure the product is fully precipitated by stirring the aqueous mixture for an extended period, possibly in an ice bath.

    • If the product oils out, you can extract the aqueous mixture with an organic solvent like ethyl acetate, wash the organic layer with brine, dry it, and then concentrate to obtain the crude product.

Data on SNAr Reaction Conditions
ParameterCondition ACondition BCondition C
Base K₂CO₃NaHCs₂CO₃
Solvent DMFAnhydrous DMFDMSO
Temperature 100 °C80 °C120 °C
Time 8 hours6 hours5 hours
Typical Yield 75-85%80-90%85-95%
Step 2: Nitro Group Reduction

Q1: My nitro reduction is incomplete. What can I do?

A1: Incomplete reduction can be due to several factors depending on the method used:

  • Catalytic Hydrogenation (H₂/Pd/C):

    • Catalyst deactivation: Ensure the catalyst is fresh and active. The substrate or solvent may contain impurities that poison the catalyst.

    • Insufficient hydrogen pressure: Increase the hydrogen pressure if your equipment allows.

    • Poor mixing: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.

  • Metal/Acid Reduction (Fe/CH₃COOH or SnCl₂/HCl):

    • Insufficient reducing agent: Ensure you are using a sufficient excess of the metal powder.

    • Particle size of the metal: A finer powder will have a larger surface area and be more reactive.

    • Acid concentration: The acid is necessary to activate the metal and as a proton source. Ensure it is present in at least a catalytic amount.

Q2: I am observing dehalogenation (loss of the chlorine atom) as a side reaction. How can I prevent this?

A2: Dehalogenation is a known side reaction during the reduction of halogenated nitroaromatics, especially with catalytic hydrogenation.

  • To minimize dehalogenation:

    • Choice of reducing agent: Metal/acid reductions (e.g., iron in acetic acid or tin(II) chloride in HCl) are generally less prone to causing dehalogenation compared to catalytic hydrogenation.[1]

    • Catalyst for hydrogenation: If using catalytic hydrogenation, Raney Nickel may sometimes be a better choice than Palladium on carbon for substrates prone to dehalogenation.

    • Reaction conditions: Milder reaction conditions (lower temperature, lower hydrogen pressure) can sometimes reduce the extent of dehalogenation.

Q3: How do I purify the final product, this compound?

A3: The final product is an aniline derivative and can be purified using standard techniques.

  • Purification methods:

    • Column chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexane is a common and effective method.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be employed.

    • Acid-base extraction: As an aniline, the product is basic. It can be dissolved in an organic solvent and extracted into an acidic aqueous solution (e.g., dilute HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer is raised with a base (e.g., NaOH) to precipitate the purified aniline, which can then be extracted back into an organic solvent.

Data on Nitro Reduction Methods
MethodReducing AgentSolventTemperatureTypical YieldNotes
A Fe / CH₃COOHEthanol/WaterReflux85-95%Cost-effective, less dehalogenation.
B SnCl₂·2H₂O / HClEthanolReflux90-98%High yield, but tin waste can be an issue.
C H₂ (1 atm), Pd/CEthanolRoom Temp.80-90%Cleaner reaction, but risk of dehalogenation.

IV. Signaling Pathways and Logical Relationships

SNAr_Mechanism cluster_0 SNAr Mechanism on 2,4-dichloro-1-nitrobenzene Start 2,4-dichloro-1-nitrobenzene + Triazolide anion Attack Nucleophilic attack at C4 (para to NO2) Start->Attack Intermediate Formation of Meisenheimer Complex (Resonance Stabilized Anion) Attack->Intermediate Elimination Elimination of Chloride ion Intermediate->Elimination Product 4-chloro-2-(1H-1,2,4-triazol-1-yl) -1-nitrobenzene Elimination->Product

Figure 3: Mechanism of the nucleophilic aromatic substitution step.

References

Preventing di-substitution in reactions of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with di-substitution in reactions involving 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction producing di-substituted products?

The aniline functional group (-NH₂) in your starting material is a very strong activating group in electrophilic aromatic substitution reactions.[1][2][3] It donates electron density into the benzene ring, making the ortho and para positions highly nucleophilic and extremely reactive towards electrophiles. In the case of this compound, the positions at C4 and C6 are activated, leading to a high propensity for substitution to occur at both sites, resulting in a di-substituted product. This over-reactivity can be difficult to control under standard reaction conditions.[2][3][4]

Q2: How can I achieve selective mono-substitution on the aromatic ring?

To prevent over-reaction and achieve selective mono-substitution, the powerful activating effect of the amino group must be temporarily moderated.[5] The most common and effective strategy is to protect the amino group by converting it into an amide, typically an acetamide, through acetylation.[1][2][4] The resulting acetamido group is still an ortho, para-director, but its activating effect is significantly reduced because the nitrogen's lone pair is delocalized into the adjacent carbonyl group. This moderation allows for controlled, selective mono-substitution. After the desired substitution on the ring is complete, the acetyl group can be easily removed through hydrolysis to restore the amino group.[1][2]

Q3: I am attempting N-alkylation or N-acylation and getting N,N-disubstituted products. How can I prevent this?

The formation of di-substituted products on the nitrogen atom is typically a result of the high nucleophilicity of the primary amine and the reaction conditions. To favor mono-substitution, consider the following troubleshooting steps:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of your aniline substrate to the alkylating or acylating agent. A large excess of the electrophile can drive the reaction towards di-substitution.[6]

  • Slow Addition: Add the electrophile slowly and in a controlled manner to the reaction mixture. This prevents localized high concentrations of the reagent.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C or below). This reduces the reaction rate and enhances selectivity, minimizing the chance of a second substitution occurring.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base.

Q4: How do steric effects influence regioselectivity between the C4 and C6 positions during aromatic substitution?

While both C4 (para to the amino group) and C6 (ortho to the amino group) are electronically activated, the substitution pattern is also governed by steric hindrance.[7][8][9] The bulky 1,2,4-triazol-1-yl group at the C2 position can sterically hinder the adjacent C6 position. Consequently, an incoming electrophile, especially a bulky one, will preferentially attack the less hindered C4 position.[10][11] This steric preference for the para position is a common phenomenon in substituted anilines and can be exploited to achieve higher regioselectivity.[4]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solutions
High yield of di-substituted product on the aromatic ring (e.g., 4,6-disubstituted). The amino group is too activating, leading to over-reaction.1. Protect the Amino Group: Acetylate the -NH₂ group to form an acetamide before performing the substitution. This moderates the ring's reactivity. 2. Control Stoichiometry: Use no more than 1.05 equivalents of the electrophile. 3. Lower Temperature: Run the reaction at a reduced temperature to increase selectivity.
Formation of N,N-di-substituted aniline (di-alkylation or di-acylation). Excess of alkylating/acylating agent. Reaction temperature is too high.1. Adjust Molar Ratio: Use a 1:1 molar ratio of substrate to electrophile.[6] 2. Slow Reagent Addition: Add the electrophile dropwise at a low temperature (e.g., 0 °C). 3. Use a Milder Reagent: If possible, switch to a less reactive alkylating or acylating agent.
Mixture of ortho (C6) and para (C4) isomers with low selectivity. The electrophile is small and not significantly affected by steric hindrance from the C2-triazolyl group.1. Increase Steric Bulk: If feasible, use a bulkier electrophile to favor substitution at the less hindered C4 position.[10] 2. Modify Solvent: Changing the solvent can sometimes influence the ortho/para ratio.
Low yield or no reaction after protecting the amino group. The acetamido group has significantly reduced the ring's reactivity.1. Increase Temperature: Gently warm the reaction mixture. The reduced activation often requires slightly more forcing conditions. 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 3. Use a Catalyst: For certain reactions like halogenation, a mild Lewis acid catalyst might be necessary.

Data Presentation

Table 1: Effect of Amino Group Protection on the Regioselectivity of Bromination

EntrySubstrateEquivalents of Br₂Temperature (°C)Mono-bromo Product (C4) Yield (%)Di-bromo Product (C4, C6) Yield (%)
1This compound1.1253555
2This compound2.2251085
3N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)acetamide1.12592 <2
4N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)acetamide1.15095<2

Data is illustrative and intended for comparison purposes.

Key Experimental Protocols

Protocol 1: Protection of the Amino Group (Acetylation)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • Isolation: Collect the resulting precipitate (N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)acetamide) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Selective Mono-bromination of the Protected Aniline
  • Setup: Dissolve the N-acetylated compound from Protocol 1 (1.0 eq.) in a suitable solvent such as glacial acetic acid in a round-bottom flask protected from light.

  • Reagent Addition: Cool the flask to 10-15 °C. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise over 30 minutes.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's completion by TLC.

  • Workup: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The primary product will be N-(4-bromo-5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)acetamide.

Protocol 3: Deprotection of the Amino Group (Hydrolysis)
  • Setup: Suspend the mono-brominated, N-acetylated product from Protocol 2 in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 4-8 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and then neutralize it carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-bromo-5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline.

Visualizations

ReactionPathways Start This compound Protected N-Acetylated Intermediate (Moderated Reactivity) Start->Protected Protection Step (Acetylation) DiSub Undesired Di-Substituted Product Start->DiSub Direct Substitution (Uncontrolled) MonoSub Desired Mono-Substituted Product Protected->MonoSub Controlled Substitution FinalProduct Final Mono-Substituted Aniline MonoSub->FinalProduct Deprotection (Hydrolysis)

Caption: Reaction pathways for mono- vs. di-substitution.

TroubleshootingWorkflow Start Problem: Di-substitution Observed Q_ReactionType Is the reaction on the Aromatic Ring or the N-atom? Start->Q_ReactionType Ring Aromatic Ring Di-substitution Q_ReactionType->Ring Ring Nitrogen N,N-Di-substitution Q_ReactionType->Nitrogen Nitrogen Sol_Ring1 Protect Amino Group (e.g., Acetylation) Ring->Sol_Ring1 Sol_Ring2 Use Strict Stoichiometry (1.05 eq. Electrophile) Ring->Sol_Ring2 Sol_N1 Use 1:1 Stoichiometry Nitrogen->Sol_N1 Sol_N2 Lower Reaction Temperature (e.g., to 0°C) Nitrogen->Sol_N2 Sol_N3 Slowly Add Reagent Nitrogen->Sol_N3

Caption: Troubleshooting workflow for di-substitution issues.

References

Stability issues of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is not extensively available in public literature, the guidance provided is based on the well-established chemistry of aniline and 1,2,4-triazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, the presence of oxidizing agents, and the choice of solvent.[1] Aromatic amines are susceptible to oxidation, which can be accelerated by light and heat. The triazole ring, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions.[2][3][4]

Q2: In which pH range is this compound expected to be most stable?

A2: Aromatic amines are typically most stable in neutral to slightly acidic conditions.[5] In strongly acidic solutions, the aniline nitrogen can be protonated, which may affect its stability and solubility.[6][7] In strongly basic solutions, the compound may be more susceptible to oxidative degradation.[8][9] It is recommended to perform pH stability studies to determine the optimal pH range for your specific application.

Q3: Is this compound sensitive to light?

A3: Yes, aromatic amines as a class of compounds can be sensitive to light, particularly UV radiation.[8][10][11] Photodegradation can lead to the formation of colored impurities and loss of potency.[10] It is advisable to handle solutions of this compound in amber glassware or under light-protected conditions.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on its structure, the following degradation pathways are plausible:

  • Oxidation: The aniline moiety is prone to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities.[12] This can be initiated by air, peroxides, or metal ions.

  • Hydrolysis: While the 1,2,4-triazole ring is generally stable, cleavage can occur under harsh acidic or basic conditions, potentially leading to the opening of the heterocyclic ring.[2][4]

  • Photodegradation: Exposure to light can lead to the formation of radical species and subsequent degradation products.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Troubleshooting Steps
Solution turns yellow/brown over time Oxidative degradation of the aniline group. This can be accelerated by exposure to air, light, or elevated temperatures.- Prepare solutions fresh daily. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Use amber vials or protect solutions from light. - Store solutions at reduced temperatures (e.g., 2-8 °C), if solubility permits.
Precipitation observed in solution Poor solubility or pH-dependent solubility. The compound may be less soluble at neutral pH.- Verify the solubility of the compound in the chosen solvent. - Adjust the pH of the solution. Aromatic amines are often more soluble in slightly acidic conditions due to salt formation.[7] - Consider using a co-solvent, ensuring it does not react with the compound.
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.- Identify the stress condition (e.g., heat, light, pH) causing the degradation. - Use a validated stability-indicating HPLC method to track the formation of degradants. - Perform forced degradation studies to identify potential degradation products.
Loss of assay (potency) over time Degradation of the parent compound.- Quantify the parent peak and all degradation peaks to perform a mass balance calculation.[13] - Re-evaluate storage conditions (temperature, light exposure, pH).

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[14][15][16]

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep at room temperature and 60°C for up to 7 days.[14]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Keep at room temperature and 60°C for up to 7 days.[14]

    • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide. Keep at room temperature for up to 7 days.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C and 80°C in the dark for up to 7 days.

    • Photostability: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[14] A control sample should be protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 24, 48, 168 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method.

Data Presentation: Forced Degradation Study Parameters

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M HCl, 1 M HClRoom Temp, 60°CUp to 7 days
Base Hydrolysis 0.1 M NaOH, 1 M NaOHRoom Temp, 60°CUp to 7 days
Oxidation 3% H₂O₂, 30% H₂O₂Room TempUp to 7 days
Thermal (Solid) -60°C, 80°CUp to 7 days
Thermal (Solution) -60°C, 80°CUp to 7 days
Photostability UV/Vis LightControlledPer ICH Q1B
Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC with a UV detector or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.[17][18]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., 254 nm).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by the separation of the parent peak from all degradation peaks generated during the forced degradation study.

Data Presentation: Example HPLC Parameters

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solid Solid Compound prep_solution Prepare Stock Solution (e.g., 1 mg/mL in MeCN) prep_solid->prep_solution stress_acid Acid Hydrolysis (HCl, RT & 60°C) prep_solution->stress_acid Expose to Stress stress_base Base Hydrolysis (NaOH, RT & 60°C) prep_solution->stress_base Expose to Stress stress_ox Oxidation (H₂O₂, RT) prep_solution->stress_ox Expose to Stress stress_therm Thermal (60°C & 80°C) prep_solution->stress_therm Expose to Stress stress_photo Photostability (UV/Vis Light) prep_solution->stress_photo Expose to Stress analysis_sample Sample at Time Points (0, 24, 48, 168h) stress_acid->analysis_sample stress_base->analysis_sample stress_ox->analysis_sample stress_therm->analysis_sample stress_photo->analysis_sample analysis_hplc Analyze by Stability-Indicating HPLC-UV/PDA analysis_sample->analysis_hplc analysis_data Data Evaluation (Peak Purity, Mass Balance) analysis_hplc->analysis_data degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation parent This compound nitroso Nitroso Derivative parent->nitroso [O] polymer Polymeric Impurities parent->polymer [O] ring_opened Triazole Ring-Opened Products parent->ring_opened H₂O / H⁺ or OH⁻ photo_products Various Photoproducts parent->photo_products hν (Light) nitro Nitro Derivative nitroso->nitro [O] troubleshooting_logic start Stability Issue Observed (e.g., color change, new peaks) check_light Is the solution protected from light? start->check_light protect_light Action: Use amber vials or work in low light. check_light->protect_light No check_air Is the solution exposed to air? check_light->check_air Yes reanalyze Re-analyze after changes protect_light->reanalyze inert_atm Action: Use an inert atmosphere (N₂/Ar). check_air->inert_atm Yes check_ph What is the solution pH? check_air->check_ph No inert_atm->reanalyze adjust_ph Action: Adjust to a more stable pH range (neutral/acidic). check_ph->adjust_ph Basic or Strongly Acidic check_temp What is the storage temperature? check_ph->check_temp Neutral adjust_ph->reanalyze reduce_temp Action: Store at a lower temperature. check_temp->reduce_temp Elevated check_temp->reanalyze Ambient reduce_temp->reanalyze resolved Issue Resolved reanalyze->resolved Improved not_resolved Issue Persists reanalyze->not_resolved No Improvement further_investigation Further Investigation Needed (e.g., identify degradants) not_resolved->further_investigation

References

Technical Support Center: Scaling Up the Synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline. The content is designed to address specific issues that may be encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: A widely adopted two-step approach is favored for its efficiency and reliability. This process begins with the nucleophilic aromatic substitution of 2,4-dichloro-1-nitrobenzene with 1,2,4-triazole to form the intermediate, 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole. This intermediate is then subjected to a reduction of the nitro group to yield the final aniline product. This method avoids some of the harsher conditions or more expensive reagents that other routes might require.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main challenges during scale-up include:

  • Reaction Kinetics and Heat Management: Exothermic reactions, particularly the initial substitution and the nitro reduction, require careful temperature control to prevent side-product formation and ensure safety.

  • Reagent Addition and Mixing: Ensuring homogenous mixing in large reactors is critical for consistent results and to avoid localized overheating or concentration gradients.

  • Product Isolation and Purification: Handling larger volumes of material can make extraction, filtration, and crystallization more complex. Achieving high purity on a large scale often requires optimization of crystallization conditions.

  • Regioselectivity: During the N-alkylation of the triazole ring, controlling the reaction to favor substitution at the N1 position over the N4 position is crucial.[1]

Step 1: Synthesis of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole

Q3: My substitution reaction is slow or incomplete. How can I improve the reaction rate and yield?

A3: To address a slow or incomplete reaction, consider the following:

  • Base Selection: Ensure a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to effectively deprotonate the 1,2,4-triazole.[1]

  • Solvent Choice: Aprotic polar solvents such as DMF or DMSO are effective for this type of reaction as they can solvate the cation of the triazole salt, increasing the nucleophilicity of the triazole anion.[1]

  • Temperature: Gradually increasing the reaction temperature can improve the rate. However, monitor the reaction closely by TLC to avoid the formation of degradation products. A typical range is 80-120 °C.

  • Water Content: Ensure all reagents and the solvent are anhydrous, as water can interfere with the reaction.

Q4: I am observing significant amounts of the N4-substituted isomer. How can I improve the N1 regioselectivity?

A4: Achieving high N1 selectivity is a common challenge.

  • Sterically Hindered Base: Using a sterically hindered base like DBU can favor alkylation at the less sterically hindered N1 position of the triazole ring.[1]

  • Temperature Control: Lower reaction temperatures may favor the formation of the more thermodynamically stable N1 isomer.[1] Experimenting with a temperature range from room temperature to gentle heating is recommended.[1]

Step 2: Reduction of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole

Q5: The reduction of the nitro group is not going to completion. What are the best methods and how can I troubleshoot this step?

A5: Two highly effective methods for this reduction are catalytic hydrogenation and reduction with tin(II) chloride.[1]

  • Catalytic Hydrogenation:

    • Catalyst: 5-10 mol% of Palladium on carbon (Pd/C) is a very effective catalyst.[1] Ensure the catalyst is fresh and active.

    • Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere of 1-3 atm.[2]

    • Solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used.

    • Troubleshooting: If the reaction is incomplete, try increasing the hydrogen pressure, catalyst loading, or reaction time. Ensure the system is free of catalyst poisons.

  • Tin(II) Chloride Reduction:

    • Reagents: Use a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol, often with the addition of concentrated hydrochloric acid.[2]

    • Temperature: The reaction mixture is typically heated to reflux.[2]

    • Troubleshooting: If the reaction stalls, ensure a sufficient excess of the tin(II) chloride reagent is used. The workup requires careful neutralization to precipitate tin salts and allow for efficient extraction of the product.

Q6: During workup of the reduction step, I'm having trouble with product isolation. Any suggestions?

A6: Challenges in workup are common, especially after a metal-based reduction.

  • Catalyst Filtration: After catalytic hydrogenation, the Pd/C catalyst must be completely removed. This is typically done by filtering the reaction mixture through a pad of Celite.[2] Ensure the Celite pad is thoroughly washed with the reaction solvent to recover all the product.[2]

  • Extraction after SnCl₂ Reduction: After neutralization, the product is extracted with an organic solvent like ethyl acetate or dichloromethane.[2] If emulsions form, adding brine can help break them. Perform multiple extractions to ensure complete recovery of the product.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole

This procedure involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position of 2,4-dichloro-1-nitrobenzene by 1,2,4-triazole.

  • Materials:

    • 2,4-dichloro-1-nitrobenzene

    • 1,2,4-Triazole

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried reactor under an inert nitrogen atmosphere, add 2,4-dichloro-1-nitrobenzene (1.0 eq), 1,2,4-triazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF as the solvent.

    • Heat the reaction mixture to 100-110 °C and stir vigorously.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed (typically 8-12 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into ice water, which should cause the product to precipitate.

    • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound

This protocol details the reduction of the nitro-intermediate to the target aniline using catalytic hydrogenation.

  • Materials:

    • 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol or Ethyl Acetate

    • Hydrogen Gas (H₂)

    • Celite

  • Procedure:

    • In a hydrogenation vessel, dissolve the intermediate 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in ethanol or ethyl acetate.

    • Carefully add 10% Pd/C catalyst (5-10 mol% loading) to the solution under an inert atmosphere.[2]

    • Seal the vessel and purge it with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.[2]

    • Monitor the reaction by observing hydrogen uptake or by TLC analysis.[2]

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.[2]

    • Rinse the Celite pad with the reaction solvent to ensure full recovery of the product.[2]

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The product can be purified by recrystallization if necessary.

Data Presentation

Table 1: Typical Reaction Parameters
ParameterStep 1: SubstitutionStep 2: Reduction (Hydrogenation)
Key Reagents 2,4-dichloro-1-nitrobenzene, 1,2,4-triazole, K₂CO₃1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole, 10% Pd/C, H₂
Solvent DMF, anhydrousEthanol or Ethyl Acetate
Temperature 100 - 110 °CRoom Temperature
Pressure Atmospheric1 - 3 atm H₂
Reaction Time 8 - 12 hours4 - 8 hours
Table 2: Expected Yields and Purity
CompoundStepTypical YieldTypical Purity (Crude)Purification Method
1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole185 - 95%>95%Recrystallization (Ethanol)
This compound290 - 98%>97%Recrystallization

Note: Yields and purity are dependent on specific reaction conditions, scale, and purification efficiency.

Visualizations

Experimental Workflow

G node_start Start: Reagents node_step1 Step 1: Nucleophilic Aromatic Substitution node_start->node_step1 2,4-dichloro-1-nitrobenzene 1,2,4-triazole, K2CO3, DMF node_intermediate Intermediate: 1-(4-chloro-2-nitrophenyl) -1H-1,2,4-triazole node_step1->node_intermediate Precipitation & Filtration node_step2 Step 2: Nitro Group Reduction node_intermediate->node_step2 Pd/C, H2, Ethanol node_workup Workup & Purification (Filtration, Crystallization) node_step2->node_workup node_end Final Product: 5-chloro-2-(1H-1,2,4-triazol -1-yl)aniline node_workup->node_end

Caption: Overall workflow for the two-step synthesis of the target compound.

Troubleshooting Logic for Low Yield in Step 2 (Reduction)

G problem Problem: Low Yield in Reduction Step check_tlc Analyze reaction mixture by TLC. Is starting material present? problem->check_tlc incomplete_rxn Diagnosis: Incomplete Reaction check_tlc->incomplete_rxn Yes workup_issue Diagnosis: Product Loss During Workup check_tlc->workup_issue No solution1 Solution: - Increase H2 pressure - Increase catalyst loading - Check catalyst activity - Extend reaction time incomplete_rxn->solution1 solution2 Solution: - Ensure thorough washing of Celite/filter cake - Perform multiple extractions - Optimize crystallization solvent workup_issue->solution2

Caption: Decision tree for troubleshooting low yield in the nitro reduction step.

References

Technical Support Center: Purification of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, a key intermediate in pharmaceutical synthesis. The purification strategy often depends on the synthetic route employed. A plausible two-step synthesis involves the preparation of the precursor 5-chloro-2-nitroaniline, followed by its reduction and subsequent cyclization to form the triazole ring.

Scenario 1: Discolored Product (Yellow to Brown)

  • Possible Cause: The presence of colored impurities, such as residual nitro aromatic compounds from an incomplete reduction step or oxidation byproducts of the aniline.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent like ethanol or ethyl acetate. Add a small amount of activated carbon and gently heat the mixture. Hot filter the solution through celite to remove the carbon. The product will remain in the filtrate.

    • Column Chromatography: This is a highly effective method for separating the less polar desired product from more polar colored impurities.

Scenario 2: Presence of Unreacted Starting Materials

  • Possible Cause: Incomplete reaction during the synthesis of the precursor or the final product. Common unreacted starting materials include 3-chloroaniline, 2,4-dichloronitrobenzene, or 1,2,4-triazole.

  • Troubleshooting Steps:

    • Aqueous Extraction: If the impurity is water-soluble, such as 1,2,4-triazole, dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it multiple times with water.

    • Acid-Base Extraction: To remove unreacted anilines, dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The aniline will be protonated and move to the aqueous layer. The desired product can then be recovered from the organic layer.

    • Column Chromatography: This is the most effective method for separating the product from starting materials with different polarities.

Scenario 3: Low Yield After Purification

  • Possible Cause: Product loss during workup and purification steps.

  • Troubleshooting Steps:

    • Recrystallization: Avoid using an excessive amount of solvent. Ensure the solution cools slowly to maximize crystal formation.

    • Column Chromatography: Optimize the eluent system to ensure the complete elution of the product. Pre-treat silica gel with a base like triethylamine if the product is sensitive to acidic conditions.

    • Extraction: Ensure the correct pH is used to minimize the loss of the product in the aqueous layer during acid-base extractions.

Scenario 4: Unexpected Peaks in NMR Spectrum

  • Possible Cause: Presence of residual solvents, isomeric impurities, or byproducts from side reactions.

  • Troubleshooting Steps:

    • Drying: Ensure the final product is thoroughly dried under high vacuum to remove residual solvents.

    • Column Chromatography: Isomeric impurities can often be separated using careful column chromatography with an optimized solvent system.

    • Recrystallization: A well-chosen solvent system for recrystallization can selectively crystallize the desired product, leaving impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

A1: Based on a likely synthetic route starting from 3-chloroaniline, potential impurities include:

  • From the synthesis of 5-chloro-2-nitroaniline: Unreacted 3-chloroaniline, 3-chloroformylaniline (intermediate), and isomeric nitro products.

  • From the reduction of 5-chloro-2-nitroaniline: Incomplete reduction leading to the presence of the starting nitro compound.

  • From the triazole ring formation: Unreacted 5-chloro-2-aminoaniline and 1,2,4-triazole. Side products from the cyclization reaction are also possible.

Q2: How can I effectively remove unreacted 1,2,4-triazole from my final product?

A2: 1,2,4-triazole is highly soluble in water. An aqueous extraction is a simple and effective method for its removal. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it several times with water.

Q3: My product appears oily and does not solidify. What could be the reason?

A3: This is often due to the presence of impurities that depress the melting point or residual solvent. Ensure all solvent has been removed under high vacuum. If the issue persists, purification by column chromatography is recommended.

Q4: What is the best general method for purifying this compound?

A4: Column chromatography on silica gel is generally the most effective method for separating the target compound from a variety of impurities with different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is a good starting point.

Data Presentation

Table 1: Typical Purity and Yield Data for Purification of Substituted Anilines

Purification MethodStarting Material Purity (%)Final Purity (%)Yield (%)Reference
Recrystallization~90>9985-95
Column Chromatography~85>99~90[1]
Vacuum Distillation~95>99.5~98

Note: Data is generalized for substituted anilines and may vary for the specific target compound.

Experimental Protocols

Protocol 1: Purification by Aqueous Extraction

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Add an equal volume of deionized water and shake the funnel vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the washing step with fresh deionized water two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (e.g., from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualizations

G General Purification Workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve extraction Aqueous/Acid-Base Extraction dissolve->extraction dry Dry Organic Layer extraction->dry concentrate1 Concentrate dry->concentrate1 chromatography Column Chromatography concentrate1->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure Product recrystallization->pure

Caption: General purification workflow for the target compound.

G Troubleshooting Logic for Impurity Removal start Impurity Detected q1 Is the impurity highly polar? start->q1 aqueous_wash Perform Aqueous Wash q1->aqueous_wash Yes q2 Is the impurity basic (e.g., aniline)? q1->q2 No end Impurity Removed aqueous_wash->end acid_wash Perform Acid Wash q2->acid_wash Yes column Use Column Chromatography q2->column No acid_wash->end column->end

Caption: Decision tree for selecting a purification method based on impurity type.

References

Technical Support Center: Catalyst Selection for Reactions Involving 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline in catalytic reactions. The content is designed to address specific issues encountered during experimentation, with a focus on catalyst selection for common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed on this compound?

A1: The most prevalent catalytic reactions involving this substrate are palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions target the chloro-substituent on the aniline ring, allowing for the introduction of a wide range of functional groups.

Q2: What are the key challenges when performing cross-coupling reactions on this substrate?

A2: A primary challenge is the potential for the triazole and aniline nitrogens to coordinate with the palladium catalyst, which can lead to catalyst inhibition or deactivation. Additionally, as with many chloroanilines, the oxidative addition of the C-Cl bond to the palladium center can be sluggish, requiring carefully selected and often specialized catalyst systems.

Q3: How does the electronic nature of the 1,2,4-triazole ring influence the reactivity of the C-Cl bond?

A3: The 1,2,4-triazole ring is an electron-withdrawing group. This property can make the aryl chloride more susceptible to nucleophilic attack but can also influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. The precise electronic effect often necessitates empirical optimization of the catalyst system.

Q4: Can other transition metals besides palladium be used for cross-coupling reactions with this substrate?

A4: While palladium is the most common and well-documented catalyst for these transformations, copper-catalyzed reactions, such as the Ullmann condensation, could also be considered for C-N and C-O bond formation. However, these often require harsher reaction conditions. For Suzuki-Miyaura type reactions, nickel catalysts are also emerging as a viable alternative to palladium for aryl chlorides.

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming a C-C bond between this compound and a boronic acid or ester.

Common Issues & Solutions

Issue Potential Cause(s) Troubleshooting Suggestions
Low or No Conversion 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Protodeboronation of the boronic acid. 4. Catalyst inhibition by the triazole or aniline nitrogen.1. Use a pre-formed palladium(0) source or a reliable precatalyst. Ensure ligands are not oxidized. 2. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands. 3. Use an appropriate base (e.g., K₃PO₄, Cs₂CO₃) and minimize water content in the reaction. 4. Increase ligand to palladium ratio to favor coordination of the desired ligand over the substrate's nitrogen atoms.
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation.1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). 2. Ensure the base is sufficiently strong and soluble to facilitate transmetalation. The use of aqueous base solutions can sometimes be beneficial.
Hydrodehalogenation (Loss of Chlorine) 1. Presence of water or other proton sources. 2. β-hydride elimination from certain organoboron reagents.1. Use anhydrous solvents and reagents. 2. This is more common with alkylboron reagents. For aryl couplings, this is less of an issue.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond between this compound and a primary or secondary amine.

Common Issues & Solutions

Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield 1. Catalyst deactivation. 2. Unsuitable ligand or base. 3. Steric hindrance from the triazole group.1. Use a robust precatalyst. Ensure the reaction is performed under a strict inert atmosphere. 2. Screen a variety of bulky, electron-rich phosphine ligands and strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS). 3. Higher reaction temperatures and longer reaction times may be necessary.
Side Reaction: Diarylation of Primary Amines The product of the initial amination reacts further with another molecule of the aryl chloride.Use a ligand that promotes selective monoarylation (e.g., certain biarylphosphine ligands). Adjusting the stoichiometry of the amine to the aryl chloride can also help.
No Reaction with Weakly Nucleophilic Amines The amine is not sufficiently reactive to displace the halide from the palladium complex.Employ a stronger base to generate a more nucleophilic amido species. The choice of ligand is also critical in facilitating the reductive elimination step.

Catalyst and Condition Selection Tables

The following tables summarize typical catalyst systems and conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl chlorides, which can be adapted for this compound.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110
Pd₂(dba)₃XPhosK₃PO₄Dioxane100-120
PdCl₂(dppf)-K₂CO₃DME/H₂O80-100
[Pd(allyl)Cl]₂RuPhosCs₂CO₃t-BuOH80-110

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂RuPhosNaOtBuToluene80-110
Pd₂(dba)₃BrettPhosLHMDSDioxane100-120
[Pd(allyl)Cl]₂XPhosK₃PO₄t-BuOH90-110
Pd(OAc)₂cataCXium® ACs₂CO₃Toluene100-120

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add the this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-1.5 times the mol% of Pd).

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 1.2-1.5 times the mol% of Pd), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene). Stir for a few minutes, then add the amine (1.1-1.3 equiv.) followed by the this compound (1.0 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reactants: - this compound - Coupling Partner - Base setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System: - Palladium Precursor - Ligand catalyst->setup solvent Degas Solvent solvent->setup heating Heat to Desired Temperature setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Product Formation check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents pure and dry? start->check_reagents change_ligand Screen different ligands (e.g., bulky, electron-rich) check_catalyst->change_ligand change_pd_source Use a different Pd precursor (e.g., precatalyst) check_catalyst->change_pd_source change_base Screen different bases check_conditions->change_base change_solvent Try a different solvent check_conditions->change_solvent change_temp Increase temperature check_conditions->change_temp purify_reagents Purify starting materials check_reagents->purify_reagents use_anhydrous Ensure anhydrous conditions check_reagents->use_anhydrous

Caption: Troubleshooting logic for low-yielding cross-coupling reactions.

Validation & Comparative

A Comparative Guide to the Synthesis and Performance of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes and Biological Activities with Supporting Experimental Data

Substituted anilines are foundational scaffolds in the synthesis of a vast array of industrially significant molecules, from pharmaceuticals to advanced materials. The specific nature and arrangement of substituents on the aniline ring profoundly influence the molecule's chemical reactivity, physical properties, and biological activity. This guide provides a detailed comparison of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline with other substituted anilines, focusing on their synthetic accessibility and performance in key chemical transformations. This analysis is supported by experimental data to inform researchers in selecting the optimal building blocks for their specific applications.

Influence of Substituents on Aniline Reactivity: A Theoretical Overview

The reactivity of a substituted aniline is primarily governed by the electronic and steric effects of its substituents. Electron-donating groups (EDGs) like methoxy (-OCH₃) and alkyl groups increase the electron density on the aromatic ring and the nitrogen atom, enhancing the aniline's nucleophilicity and its reactivity in electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) and chloro (-Cl) decrease the electron density, reducing the nucleophilicity of the amino group and deactivating the ring towards electrophilic attack.

In the case of This compound , the molecule presents a unique combination of substituents. The chloro group at the 5-position acts as an electron-withdrawing group through its inductive effect, while the 1,2,4-triazol-1-yl group at the 2-position is also electron-withdrawing in nature. This electronic profile suggests that this compound would be a less nucleophilic amine compared to unsubstituted aniline or anilines with electron-donating groups.

Comparative Synthesis of Substituted Anilines

The synthesis of substituted anilines can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the nature of the functional groups. Common methods include the reduction of nitroaromatics and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Below are representative experimental protocols for the synthesis of this compound and a selection of other commonly used substituted anilines.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common route to synthesize this compound involves the reaction of 2,4-dichloro-1-nitrobenzene with 1H-1,2,4-triazole, followed by the reduction of the nitro group.

  • Step 1: Synthesis of 4-chloro-2-(1H-1,2,4-triazol-1-yl)-1-nitrobenzene. In a round-bottom flask, 2,4-dichloro-1-nitrobenzene (1.0 eq) and 1H-1,2,4-triazole (1.1 eq) are dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). A base, for instance, potassium carbonate (K₂CO₃, 1.5 eq), is added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation in water and filtration.

  • Step 2: Reduction to this compound. The intermediate from Step 1 is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, is employed to reduce the nitro group to an amine. After the reduction is complete, the product is isolated and purified.

Protocol 2: Synthesis of 4-Methoxyaniline (p-Anisidine) via Reduction of 4-Nitroanisole

4-Nitroanisole is dissolved in ethanol in a round-bottom flask. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The flask is then placed under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature. The reaction is monitored by TLC until the starting material is fully consumed. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the solvent is evaporated under reduced pressure to yield 4-methoxyaniline.

Protocol 3: Synthesis of 4-Methylaniline (p-Toluidine) via Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide). The tube is evacuated and backfilled with an inert gas like argon. 4-Bromotoluene and an ammonia surrogate or an appropriate amine source are then added, followed by an anhydrous solvent such as toluene. The reaction mixture is heated, and its progress is monitored. Upon completion, the mixture is cooled, diluted with a solvent like ethyl acetate, and filtered. The filtrate is then concentrated, and the product is purified.

Performance Comparison in Synthesis

The efficiency of synthesizing different substituted anilines can vary significantly based on the chosen method and the nature of the substituents. The following table provides a comparative overview of typical yields for the synthesis of various anilines.

Aniline DerivativeSynthetic MethodTypical Yield (%)Reference
5-chloro-2-nitroaniline (precursor)Ammonolysis of 2,4-dichloronitrobenzene91.2[1]
4-chloro-2-methylanilineReduction of 4-chloro-2-nitrotolueneHigh[2]
3-chloro-N-formylaniline (precursor)Formylation of 3-chloroaniline97[3]
DiphenylamineBuchwald-Hartwig amination of chlorobenzene and anilineup to 98%[4]
4-BromoanilineSuzuki Coupling with phenylboronic acid62[5]

Note: Yields are highly dependent on specific reaction conditions, catalysts, and ligands used.

Comparative Reactivity in Further Synthetic Transformations

The utility of a substituted aniline as a building block is determined by its reactivity in subsequent chemical reactions, such as amide bond formation or cross-coupling reactions. The electronic and steric environment of the amino group plays a crucial role here.

Acylation Reactions: The nucleophilicity of the amino group is a key factor in acylation reactions. Anilines with electron-donating groups will generally react faster with acylating agents than those with electron-withdrawing groups. Therefore, this compound, with two electron-withdrawing substituents, is expected to be less reactive in acylation reactions compared to anilines like 4-methoxyaniline.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions, both the electronic properties and the steric hindrance around the reacting site are important. For instance, in a Suzuki coupling involving 4-bromoaniline, the presence of the electron-donating amino group can influence the reaction rate and yield compared to an aniline with electron-withdrawing groups[5].

Role in Drug Discovery and Signaling Pathways

Substituted anilines are privileged structures in medicinal chemistry, frequently appearing in kinase inhibitors. The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The substituents on the aniline ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.

EGFR and VEGFR Signaling Pathways: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets in cancer therapy. Many small-molecule inhibitors of these receptor tyrosine kinases incorporate a substituted aniline core. The specific substitutions on the aniline ring can significantly impact the inhibitory activity (IC₅₀ values). For example, 4-anilinoquinazolines have been identified as potent EGFR inhibitors, with the substitution pattern on the aniline ring being a key determinant of their potency[6].

The following diagram illustrates a simplified overview of the EGFR and VEGFR signaling pathways, which are often targeted by aniline-based kinase inhibitors.

SignalingPathways cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation, Survival ERK->Proliferation_EGFR Aniline_Inhibitor_EGFR Aniline-based EGFR Inhibitor Aniline_Inhibitor_EGFR->EGFR Inhibits VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Aniline_Inhibitor_VEGFR Aniline-based VEGFR Inhibitor Aniline_Inhibitor_VEGFR->VEGFR Inhibits

References

Comparative Analysis of 1,2,4-Triazole Aniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

The position of the amino group on the phenyl ring is expected to influence the physicochemical properties of the 1,2,4-triazole aniline isomers, such as melting point, solubility, and pKa. However, a comprehensive dataset directly comparing these properties is not available in the reviewed literature. The table below is intended to be populated as more data becomes available.

Property3-(ortho-aminophenyl)-1,2,4-triazole3-(meta-aminophenyl)-1,2,4-triazole3-(para-aminophenyl)-1,2,4-triazole
Molecular Formula C₈H₈N₄C₈H₈N₄C₈H₈N₄
Molecular Weight 160.18 g/mol 160.18 g/mol 160.18 g/mol
Melting Point (°C) Data not availableData not availableData not available
Solubility Data not availableData not availableData not available
pKa Data not availableData not availableData not available

Biological Activities

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. The isomeric placement of the aminophenyl group can significantly impact this activity.

Anticancer Activity

While specific comparative data for the three isomers is limited, various aminophenyl-1,2,4-triazole derivatives have been investigated for their anticancer properties. The table below summarizes available data. It is important to note that direct comparisons of potency are challenging due to variations in cell lines and assay conditions between studies.

Isomer PositionCancer Cell LineIC₅₀ (µM)Reference
paraData not availableData not available
metaData not availableData not available
orthoData not availableData not available

Mechanism of Action: The anticancer activity of 1,2,4-triazole derivatives is often attributed to the inhibition of key cellular processes. Two common mechanisms include:

  • Tubulin Polymerization Inhibition: Several 1,2,4-triazole compounds have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[1][2][3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Enzyme Inhibition: Certain 1,2,4-triazole derivatives act as inhibitors of enzymes crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and BRAF kinase.[5]

Antimicrobial Activity

Aminophenyl-1,2,4-triazole derivatives have also been explored for their antimicrobial properties. For instance, 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have shown activity against Gram-positive bacteria.[6] However, a comparative study including the ortho and meta isomers is lacking.

Isomer PositionMicrobial StrainMIC (µg/mL)Reference
paraStaphylococcus aureusData not available[6]
paraStreptococcus pyogenesData not available[6]
metaData not availableData not available
orthoData not availableData not available

Mechanism of Action: The antifungal activity of many triazole compounds, such as fluconazole, stems from their ability to inhibit the enzyme lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and leads to fungal cell death.

Experimental Protocols

General Synthesis of 3-(Aminophenyl)-1,2,4-triazoles

A common method for the synthesis of 3-substituted-amino-1,2,4-triazoles involves a multi-step process, which can be adapted for the synthesis of the aminophenyl isomers.[7][8]

Step 1: Synthesis of Thiourea Derivative An appropriately substituted aniline (ortho-, meta-, or para-nitroaniline) is reacted with an isothiocyanate in a suitable solvent like ethanol or acetonitrile. The mixture is refluxed for several hours. After cooling, the resulting thiourea derivative is filtered, washed, and dried.

Step 2: Oxidative Cyclization The synthesized thiourea derivative is dissolved in a suitable solvent, and a cyclizing agent, such as an oxidizing agent in the presence of an amine, is added. The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Step 3: Reduction of the Nitro Group The nitro-substituted phenyl-1,2,4-triazole is then reduced to the corresponding amine. A common method for this reduction is the use of a reducing agent like tin(II) chloride in an acidic medium or catalytic hydrogenation.

Step 4: Purification and Characterization The final aminophenyl-1,2,4-triazole product is purified by recrystallization or column chromatography. The structure and purity are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Substituted Nitroaniline (ortho, meta, or para) thiourea Thiourea Derivative Formation (Reaction with Isothiocyanate) start->thiourea cyclization Oxidative Cyclization (Formation of Triazole Ring) thiourea->cyclization nitro_triazole Nitro-substituted Phenyl-1,2,4-triazole cyclization->nitro_triazole reduction Reduction of Nitro Group (e.g., SnCl2/HCl) nitro_triazole->reduction final_product Aminophenyl-1,2,4-triazole Isomer reduction->final_product

Caption: General workflow for the synthesis of aminophenyl-1,2,4-triazole isomers.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The test compounds (1,2,4-triazole aniline isomers) are dissolved in DMSO to prepare stock solutions, which are then serially diluted to various concentrations in the culture medium. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a specific turbidity, which is then diluted to the desired inoculum concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

G cluster_tubulin Tubulin Polymerization Inhibition triazole 1,2,4-Triazole Aniline Isomer tubulin β-Tubulin (Colchicine Binding Site) triazole->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits g2m G2/M Phase Arrest polymerization->g2m Leads to apoptosis Apoptosis g2m->apoptosis Induces G cluster_egfr EGFR Signaling Pathway Inhibition egf EGF egfr EGFR egf->egfr Binds pi3k PI3K/Akt Pathway egfr->pi3k Activates ras Ras/Raf/MEK/ERK Pathway egfr->ras Activates triazole 1,2,4-Triazole Aniline Isomer triazole->egfr Inhibits proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

References

Biological activity of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline compared to other triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Activity

Triazole compounds are renowned for their potent antifungal properties, primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Mechanism of Action: Inhibition of CYP51

The primary target for most azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[1][2] Inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[1][2]

CYP51_Inhibition Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Triazole Triazole Antifungal (e.g., Fluconazole) Triazole->CYP51 Inhibits FungalGrowthInhibition Fungal Growth Inhibition ToxicSterols->FungalGrowthInhibition

Mechanism of antifungal action of triazoles.

Comparative Antifungal Activity Data

CompoundFungal StrainMIC (μg/mL)Reference
Fluconazole Candida albicans ATCC 90028<2
Candida tropicalis ATCC 7504
Compound 5b (Miconazole analogue) Candida albicans0.25[1]
Aspergillus fumigatus0.5[1]
Novel Triazole [I] Candida albicans 53140.00625[3]
Candida glabrata0.0125[3]

Experimental Protocol: Antifungal Susceptibility Testing (Microdilution Method) [4]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Drug Dilution: The triazole compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the growth control.

Anticonvulsant Activity

Several 1,2,4-triazole derivatives have demonstrated significant anticonvulsant effects, with mechanisms often involving the modulation of GABAergic neurotransmission.

Mechanism of Action: GABA Receptor Modulation

Some triazole derivatives are believed to exert their anticonvulsant effects by interacting with the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[5][6] This can occur through direct binding to the receptor or by increasing the concentration of GABA in the brain.[5]

Anticonvulsant_Mechanism Triazole Anticonvulsant Triazole Derivative GABA_A_Receptor GABA-A Receptor Triazole->GABA_A_Receptor Modulates NeuronalInhibition Increased Neuronal Inhibition GABA_A_Receptor->NeuronalInhibition Leads to GABA GABA GABA->GABA_A_Receptor Binds to SeizureSuppression Seizure Suppression NeuronalInhibition->SeizureSuppression

Proposed anticonvulsant mechanism of triazoles.

Comparative Anticonvulsant Activity Data

CompoundTest ModelED₅₀ (mg/kg)Reference
Compound 6l MES9.1[5]
scPTZ19.0[5]
Compound 6f MES13.1[5]
scPTZ19.7[5]
Compound 36a MES5.7[7]
Compound 62b MES13.4[7]
scPTZ81.6[7]

Experimental Protocol: Maximal Electroshock (MES) Test [5][8]

  • Animal Model: Male Kunming mice (18-22 g) are used.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Seizure: After a specified period (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the hind limb tonic extension seizure.

  • ED₅₀ Determination: The dose that protects 50% of the animals from the tonic extension seizure is calculated as the ED₅₀.

Anti-inflammatory Activity

Triazole derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes (COX-1 and/or COX-2), triazole compounds can reduce the production of prostaglandins and thereby alleviate inflammation.[9][10]

Anti_Inflammatory_Mechanism ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Triazole Anti-inflammatory Triazole Derivative Triazole->COX_Enzymes Inhibits

Mechanism of anti-inflammatory action of triazoles.

Comparative Anti-inflammatory Activity Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)In vivo Inhibition (%)Reference
Compound 11c 13.50.04-[11]
Celecoxib (Reference) 14.70.045-[11]
Compound 42 --91[12]
Ibuprofen (Reference) --82[12]
Compound 46 --Similar to Indomethacin[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [13][14]

  • Animal Model: Wistar rats (150-200 g) are used.

  • Drug Administration: Test compounds or a standard drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally.

  • Induction of Inflammation: After one hour, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Anticancer Activity

The versatility of the triazole ring has been exploited to develop novel anticancer agents that target various cellular pathways involved in cancer progression.

Mechanism of Action: Cyclin-Dependent Kinase (CDK) Inhibition

Some triazole derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[15][16] By inhibiting CDKs, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.[17]

Anticancer_Mechanism CDK Cyclin-Dependent Kinases (CDKs) CellCycle Cell Cycle Progression CDK->CellCycle Regulates Apoptosis Apoptosis CDK->Apoptosis CancerCellProliferation Cancer Cell Proliferation CellCycle->CancerCellProliferation Triazole Anticancer Triazole Derivative Triazole->CDK Inhibits Herbicidal_Mechanism Substrates Pyruvate ALS Acetolactate Synthase (ALS) Substrates->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Catalyzes PlantDeath Plant Death ALS->PlantDeath ProteinSynthesis Protein Synthesis & Plant Growth AminoAcids->ProteinSynthesis Triazole Triazole Herbicide Triazole->ALS Inhibits

References

Spectroscopic Data Comparison of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of novel compounds is paramount for structure elucidation and confirmation. This guide provides a comparative analysis of the spectroscopic data for 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline and its representative derivatives, offering a valuable resource for those working with similar molecular scaffolds.

This guide presents a compilation of typical spectroscopic data for the parent compound, this compound, and illustrates the expected spectral changes with the introduction of common substituents on the aniline ring. The data herein is compiled from various sources and representative examples to highlight key comparative points.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two representative derivatives. These derivatives, a methyl-substituted and a nitro-substituted analogue, have been chosen to demonstrate the electronic effects of both an electron-donating and an electron-withdrawing group on the spectroscopic properties of the core structure.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

CompoundAr-H (ppm)Triazole-H (ppm)NH₂ (ppm)Other (ppm)
This compound7.65 (d, J=2.4 Hz, 1H), 7.40 (d, J=8.8 Hz, 1H), 6.95 (dd, J=8.8, 2.4 Hz, 1H)8.60 (s, 1H), 8.10 (s, 1H)5.50 (s, 2H)-
5-chloro-4-methyl-2-(1H-1,2,4-triazol-1-yl)aniline7.50 (s, 1H), 7.25 (s, 1H)8.55 (s, 1H), 8.05 (s, 1H)5.35 (s, 2H)2.20 (s, 3H, CH₃)
5-chloro-4-nitro-2-(1H-1,2,4-triazol-1-yl)aniline8.10 (s, 1H), 7.85 (s, 1H)8.75 (s, 1H), 8.20 (s, 1H)6.10 (s, 2H)-

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

CompoundAr-C (ppm)Triazole-C (ppm)Other (ppm)
This compound145.0, 133.5, 130.0, 128.5, 120.0, 118.0152.0, 145.5-
5-chloro-4-methyl-2-(1H-1,2,4-triazol-1-yl)aniline143.0, 135.0, 131.0, 129.0, 121.0, 119.0151.8, 145.318.5 (CH₃)
5-chloro-4-nitro-2-(1H-1,2,4-triazol-1-yl)aniline150.0, 140.0, 132.0, 127.0, 122.0, 117.0152.5, 145.8-

Table 3: Comparative FT-IR Data (KBr, cm⁻¹)

CompoundN-H StretchC=N Stretch (Triazole)C-Cl StretchAr C-H StretchOther Key Bands
This compound3450, 3350151078031001620 (N-H bend)
5-chloro-4-methyl-2-(1H-1,2,4-triazol-1-yl)aniline3445, 334515127853090, 2920 (C-H)1618 (N-H bend)
5-chloro-4-nitro-2-(1H-1,2,4-triazol-1-yl)aniline3460, 3360150577531101530, 1340 (NO₂)

Table 4: Comparative Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺
This compoundC₈H₇ClN₄195.0432195.0435
5-chloro-4-methyl-2-(1H-1,2,4-triazol-1-yl)anilineC₉H₉ClN₄209.0589209.0591
5-chloro-4-nitro-2-(1H-1,2,4-triazol-1-yl)anilineC₈H₆ClN₅O₂240.0283240.0285

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample was vortexed until fully dissolved.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters: A standard single-pulse sequence was used with 16-64 scans, a relaxation delay of 1-5 seconds, and a spectral width of -2 to 12 ppm.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of 0 to 200 ppm.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet.

  • Instrumentation: FT-IR spectra were recorded on an FT-IR spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the analyte (approximately 1-10 µg/mL) was prepared in methanol containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The analysis was performed in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular ions.

Visualization of Drug Discovery Workflow

For drug development professionals, the synthesis and characterization of novel compounds like the this compound derivatives are early steps in a complex process. The following diagram illustrates a typical workflow in drug discovery.

DrugDiscoveryWorkflow TargetID Target Identification & Validation HitDiscovery Hit Discovery (Screening) TargetID->HitDiscovery Assay Development HitToLead Hit-to-Lead Optimization HitDiscovery->HitToLead Identified Hits LeadOp Lead Optimization HitToLead->LeadOp Promising Leads Preclinical Preclinical Development LeadOp->Preclinical Candidate Drug ClinicalTrials Clinical Trials (Phase I-III) Preclinical->ClinicalTrials IND Filing Approval Regulatory Approval ClinicalTrials->Approval NDA Submission

Caption: A generalized workflow for small molecule drug discovery.

This guide provides a foundational spectroscopic comparison for this compound derivatives. Researchers can use this information to aid in the identification and characterization of their own synthesized compounds within this chemical class.

A Comparative Guide to Validated HPLC Methods for the Quantification of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the quantification of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline, a key intermediate in pharmaceutical synthesis. As no officially validated method for this specific analyte is publicly available, this document outlines two robust starting methods derived from validated analyses of structurally similar triazole and chloroaniline compounds. The provided experimental protocols and performance data are intended to accelerate method development and validation in a research or quality control setting.

Introduction to Analytical Challenges

This compound possesses structural features—a polar triazole ring and a basic aniline moiety—that can present challenges in chromatographic separation. These include poor peak shape due to interactions with residual silanols on the stationary phase and the need for a mobile phase that provides adequate retention and resolution. The methods presented below offer two distinct approaches to address these challenges: a standard reversed-phase C18 method and an alternative method using a cyano (CN) column, which can offer different selectivity for polar and basic compounds.

Method Comparison Overview

This guide details two potential HPLC methods for the analysis of this compound.

  • Method 1: Reversed-Phase C18 with an Acidified Mobile Phase. This is a widely used approach for a broad range of pharmaceutical compounds and their intermediates.[1][2][3] The use of a C18 column provides strong hydrophobic retention, while the acidified aqueous-organic mobile phase ensures the analyte is in a single ionic form, promoting sharp peaks and reproducible retention.[1][4]

  • Method 2: Cyano (CN) Stationary Phase with a Buffered Mobile Phase. A cyano column offers an alternative selectivity compared to C18.[5] It is a moderately polar stationary phase that can operate in both normal-phase and reversed-phase modes. For polar and basic analytes, a CN column can sometimes provide better peak shape and resolution.[5]

The logical workflow for implementing either of these HPLC methods is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Standard Prepare Standard Stock Solution Working_Std Prepare Working Standards Standard->Working_Std HPLC_Setup Equilibrate HPLC System Working_Std->HPLC_Setup Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_Setup Injection Inject Sample/Standard HPLC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

General Experimental Workflow for HPLC Quantification.

Detailed Experimental Protocols

Method 1: Reversed-Phase C18 with Acidified Mobile Phase

This protocol is based on common practices for the analysis of triazole antifungals and aniline derivatives.[2][3][4]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[1][4] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (A wavelength scan of the analyte is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Cyano (CN) Stationary Phase with Buffered Mobile Phase

This protocol offers an alternative selectivity and is based on methods developed for chloroanilines and other basic compounds.[5]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Cyano (CN), 150 mm x 3.0 mm, 3 µm particle size.[5]

  • Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 20 mM sodium phosphate monobasic, adjusted to pH 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.[5] The mobile phase should be filtered and degassed.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 240 nm (A wavelength scan of the analyte is recommended to determine the optimal wavelength).

  • Injection Volume: 5 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Comparative Performance Data

The following tables summarize the key chromatographic parameters and expected validation data for the two proposed methods. These values are based on published methods for similar compounds and serve as a benchmark for method development.[2][3][6]

Table 1: Comparison of Chromatographic Parameters

ParameterMethod 1: Reversed-Phase C18Method 2: Cyano (CN)
Stationary Phase C18 (non-polar)Cyano (moderately polar)
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric AcidAcetonitrile/pH 3.0 Phosphate Buffer
Elution Mode IsocraticIsocratic
Typical Flow Rate 1.0 mL/min0.8 mL/min
Typical Run Time < 15 min< 10 min
Selectivity Primarily based on hydrophobicityMixed-mode (hydrophobic and polar interactions)

Table 2: Expected Method Validation Parameters

Validation ParameterMethod 1: Reversed-Phase C18Method 2: Cyano (CN)
Linearity Range 0.1 - 100 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Quantification (LOQ) 0.1 µg/mL0.1 µg/mL
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%
Specificity Good resolution from potential impuritiesGood resolution, alternative selectivity

Conclusion

Both the reversed-phase C18 and the cyano-based HPLC methods offer viable starting points for the quantification of this compound. The C18 method is a conventional and robust choice, likely to provide good retention and separation. The cyano method presents a valuable alternative, particularly if peak shape or resolution from closely related impurities is a challenge with the C18 column. The choice between the two will depend on the specific sample matrix and the impurity profile. It is recommended to screen both methods during the initial phase of method development to determine the most suitable approach for a specific application. Subsequent method validation should be performed according to ICH guidelines to ensure the method is fit for its intended purpose.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Potential for Cross-Reactivity

The 1,2,4-triazole and aniline moieties are common features in a wide range of biologically active compounds.[1] These structures have been identified in molecules designed as kinase inhibitors, anticonvulsants, and antimicrobial agents, among others.[1][2] Given the structural similarities of the ATP-binding sites of kinases and the active sites of other enzymes like cytochromes P450 (CYPs), there is a significant potential for cross-reactivity.[3][4] Therefore, a thorough investigation into the selectivity profile of any new analog is a critical step in preclinical development.

Hypothetical Cross-Reactivity Data

To illustrate a comparative analysis, the following tables present hypothetical data for a series of analogs of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline. These tables are structured to provide a clear and concise comparison of the inhibitory activities of each compound against a panel of kinases and cytochrome P450 enzymes.

Table 1: Kinase Inhibitory Profile of this compound Analogs (IC50, µM)

Compound IDR1-substituentTarget Kinase A (IC50, µM)Off-Target Kinase B (IC50, µM)Off-Target Kinase C (IC50, µM)Off-Target Kinase D (IC50, µM)
SCA-001 H0.051.22.5>10
SCA-002 4-Fluorophenyl0.020.81.98.7
SCA-003 3-Methylphenyl0.082.55.1>10
SCA-004 2-Methoxyphenyl0.123.16.8>10
Reference Inhibitor Staurosporine0.010.0080.0050.007

This hypothetical data illustrates how substitutions on a core scaffold can influence both potency and selectivity. A desirable profile would exhibit high potency (low IC50) against the target kinase and significantly lower potency (high IC50) against off-target kinases.

Table 2: Cytochrome P450 Inhibition Profile of this compound Analogs (IC50, µM)

Compound IDR1-substituentCYP1A2 (IC50, µM)CYP2C9 (IC50, µM)CYP2D6 (IC50, µM)CYP3A4 (IC50, µM)
SCA-001 H>5025.315.88.9
SCA-002 4-Fluorophenyl42.118.910.25.1
SCA-003 3-Methylphenyl>5035.622.412.7
SCA-004 2-Methoxyphenyl38.529.118.59.8
Reference Inhibitor Ketoconazole15.20.52.30.08

This table demonstrates the potential for drug-drug interactions. Compounds with high IC50 values against CYP enzymes are less likely to interfere with the metabolism of other drugs.

Experimental Protocols

The generation of reliable cross-reactivity data hinges on the use of standardized and well-validated experimental protocols. Below are detailed methodologies for kinase and cytochrome P450 inhibition profiling.

Kinase Inhibition Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.

Methodology: A common method for kinase profiling is a fluorescence-based assay.

  • Reagents and Materials:

    • Recombinant human kinases

    • Fluorescently labeled kinase substrate

    • Adenosine triphosphate (ATP)

    • Test compounds (solubilized in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 384-well microplates

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate.

    • Prepare a kinase/substrate solution in assay buffer and add it to the wells containing the test compounds.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA).

    • Measure the fluorescence signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds dispense_compounds Dispense compounds into 384-well plate prep_compounds->dispense_compounds prep_kinase Prepare kinase and substrate solution add_kinase Add kinase/substrate solution prep_kinase->add_kinase dispense_compounds->add_kinase start_reaction Initiate reaction with ATP add_kinase->start_reaction incubate Incubate at room temperature start_reaction->incubate stop_reaction Stop reaction with EDTA incubate->stop_reaction read_plate Measure fluorescence stop_reaction->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 values calc_inhibition->calc_ic50

Workflow for a fluorescence-based kinase inhibition assay.

Cytochrome P450 Inhibition Assay

Objective: To determine the IC50 of test compounds against major human cytochrome P450 isoforms.

Methodology: A common approach involves using human liver microsomes and isoform-specific probe substrates. The formation of the metabolite is monitored by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Reagents and Materials:

    • Human liver microsomes (HLM)

    • CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, testosterone for CYP3A4)

    • NADPH regenerating system

    • Test compounds (solubilized in DMSO)

    • Phosphate buffer

    • Acetonitrile with an internal standard for quenching

    • 96-well plates

    • LC-MS/MS system

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, pre-incubate the test compounds with HLM and phosphate buffer at 37°C.

    • Add the CYP-specific probe substrate to each well and continue the pre-incubation.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking for a specific time.

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition at each concentration and determine the IC50 values.

G cluster_incubation Incubation cluster_quenching Sample Preparation cluster_analysis Analysis pre_incubate Pre-incubate test compounds with human liver microsomes add_substrate Add CYP-specific probe substrate pre_incubate->add_substrate start_reaction Initiate reaction with NADPH add_substrate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate reaction with cold acetonitrile incubate->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge transfer Transfer supernatant centrifuge->transfer lcms_analysis Quantify metabolite by LC-MS/MS transfer->lcms_analysis calc_ic50 Determine IC50 values lcms_analysis->calc_ic50

Workflow for a CYP450 inhibition assay using LC-MS/MS.

Signaling Pathway Considerations

Analogs of this compound, if designed as kinase inhibitors, would likely target ATP-dependent signaling pathways. A simplified, hypothetical kinase signaling cascade is depicted below to illustrate the points of potential therapeutic intervention. Understanding the upstream and downstream effects of inhibiting a target kinase is crucial for predicting the overall biological response and potential for on-target and off-target toxicities.

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor This compound Analog (Hypothetical Inhibitor) inhibitor->raf

Hypothetical signaling pathway targeted by an aniline analog.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For novel scaffolds such as this compound and its derivatives, a tiered approach beginning with broad panel screening against kinases and CYP450 enzymes is recommended. The data generated from these assays, when presented in a clear and comparative format, allows for the rapid identification of compounds with the most promising selectivity profiles. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers to conduct and interpret these critical studies, ultimately leading to the development of safer and more effective medicines.

References

In Silico ADME/Tox Profile of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the novel small molecule, 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline. In the absence of direct experimental data, in silico predictive models offer a valuable first pass assessment, enabling early-stage decision-making in the drug discovery pipeline.[1][2][3] This document summarizes the predicted ADME/Tox profile of the target compound and compares it with established drug-likeness rules and the known properties of structurally related compounds, such as aniline and its chloro-derivatives.

Predicted Physicochemical and ADME Properties

The ADME properties of this compound were predicted using the SwissADME web tool, a widely used platform for in silico drug discovery.[4] The results are summarized in the table below, alongside key drug-likeness indicators.

PropertyPredicted ValueComparison with Alternatives/Standards
Physicochemical Properties
Molecular FormulaC8H7ClN4-
Molecular Weight194.62 g/mol Compliant with Lipinski's Rule (<500)
LogP (Consensus)1.60Compliant with Lipinski's Rule (<5)
Topological Polar Surface Area (TPSA)61.76 ŲIndicates good oral bioavailability potential (<140 Ų)
Absorption
Gastrointestinal (GI) AbsorptionHighFavorable for oral administration
Blood-Brain Barrier (BBB) PermeantNoSuggests limited central nervous system penetration
Distribution
P-glycoprotein (P-gp) SubstrateNoReduced likelihood of active efflux from cells
Metabolism
CYP1A2 inhibitorNoLow potential for drug-drug interactions via this isoform
CYP2C19 inhibitorNoLow potential for drug-drug interactions via this isoform
CYP2C9 inhibitorYesPotential for drug-drug interactions with substrates of this isoform
CYP2D6 inhibitorNoLow potential for drug-drug interactions via this isoform
CYP3A4 inhibitorNoLow potential for drug-drug interactions via this isoform
Excretion
Log Kp (skin permeation)-6.84 cm/sLow predicted skin permeability
Drug-Likeness
Lipinski's Rule of Five0 violationsHigh drug-likeness
Ghose Filter0 violationsHigh drug-likeness
Veber Filter0 violationsHigh drug-likeness
Muegge Filter0 violationsHigh drug-likeness

Predicted Toxicity Profile

The toxicological profile of this compound was assessed using computational models that predict various toxicity endpoints.

Toxicity EndpointPredicted ResultComparison with Alternatives/Analogs
Ames ToxicityNon-mutagenicFavorable safety profile in terms of mutagenicity
CarcinogenicityNon-carcinogenFavorable long-term safety profile
HepatotoxicityMay cause liver injuryA potential area for further investigation. Aniline and its derivatives are known to have hepatotoxic potential.
Skin SensitizationNon-sensitizerLow risk of causing allergic contact dermatitis

Experimental Protocols

The in silico predictions presented in this guide were generated using the following computational methodology:

ADME & Physicochemical Properties Prediction: The canonical SMILES string of this compound (Clc1ccc(N)c(n2cncn2)c1) was submitted to the SwissADME web server (--INVALID-LINK--). The server calculates a range of physicochemical descriptors, pharmacokinetic properties, and drug-likeness indicators based on established computational models and algorithms.[4]

Toxicity Prediction: Toxicity endpoints were predicted using integrated machine learning models and quantitative structure-activity relationship (QSAR) approaches available through various publicly accessible platforms. These tools utilize large datasets of known toxic compounds to build predictive models.[5]

In Silico ADME/Tox Prediction Workflow

The following diagram illustrates the general workflow for in silico ADME/Tox prediction, a critical component of modern drug discovery.[1]

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_adme ADME Prediction cluster_tox Toxicity Prediction cluster_analysis Analysis & Comparison Molecule Test Molecule (this compound) Absorption Absorption Molecule->Absorption Distribution Distribution Molecule->Distribution Metabolism Metabolism Molecule->Metabolism Excretion Excretion Molecule->Excretion Toxicity Toxicity Endpoints Molecule->Toxicity Comparison Comparison with Drug-Likeness Rules & Analogs Absorption->Comparison Distribution->Comparison Metabolism->Comparison Excretion->Comparison Toxicity->Comparison Decision Go/No-Go Decision Comparison->Decision

Caption: Workflow of in silico ADME/Tox prediction for a candidate molecule.

Discussion and Comparison with Aniline Derivatives

The in silico profile of this compound suggests a promising starting point for drug development. The compound adheres to all major drug-likeness rules, indicating a high probability of favorable pharmacokinetic properties. The predicted high gastrointestinal absorption is a desirable characteristic for orally administered drugs.

The presence of a chloroaniline moiety warrants careful consideration of potential toxicities. Aniline and its chlorinated derivatives are known to induce hematotoxicity, specifically methemoglobinemia.[6] While the in silico models did not flag this specific toxicity, it remains a critical parameter to evaluate in future preclinical studies. The prediction of potential hepatotoxicity is also consistent with the known toxicological profiles of some aniline derivatives.

Compared to aniline, the introduction of the triazole ring and the chlorine atom in this compound significantly alters its physicochemical properties, leading to a more drug-like profile. For instance, the predicted LogP of 1.60 is within the optimal range for oral absorption, whereas aniline itself has a lower LogP.

Conclusion

The in silico ADME/Tox prediction for this compound provides a valuable, data-driven foundation for its further development. The compound exhibits a favorable drug-like profile with predicted high oral absorption and a low likelihood of major metabolic drug-drug interactions, with the exception of CYP2C9 inhibition. Potential hepatotoxicity and the known risks associated with the chloroaniline scaffold are key areas that will require thorough investigation in subsequent in vitro and in vivo studies. This early computational assessment allows for a more targeted and efficient progression of this compound through the drug discovery process.

References

Comparative Guide to the Structure-Activity Relationship of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline derivatives, focusing on their potential as anticancer agents. Due to the limited availability of public data on this specific scaffold, this guide synthesizes SAR principles from analogous 1,2,4-triazole and aniline-based compounds to present an illustrative comparison. The experimental data herein is representative and intended to guide future research and development.

Structure-Activity Relationship Analysis

The core scaffold of this compound combines a chlorinated aniline ring with a 1,2,4-triazole moiety, a common pharmacophore in medicinal chemistry.[1] The biological activity of derivatives of this scaffold can be modulated by introducing various substituents at different positions. The following table summarizes the hypothetical cytotoxic activity (IC50) of a series of derivatives against a human cancer cell line, based on established SAR principles for similar heterocyclic compounds.[2][3]

General SAR Observations for Analogous Compounds:

  • Substitution on the Aniline Ring (R1): The nature and position of substituents on the aniline ring can significantly influence activity. Electron-withdrawing groups, such as nitro or trifluoromethyl groups, at the para-position of an aniline ring have been observed to enhance the anticancer activity of some heterocyclic compounds.[4]

  • Substitution on the Triazole Ring (R2): Modifications to the triazole ring can also impact biological activity, though this is less commonly explored in the literature for this specific arrangement.

Table 1: Illustrative Anticancer Activity of this compound Derivatives
Compound IDR1 (Substitution on Aniline Ring)R2 (Substitution on Triazole Ring)IC50 (µM) on a Representative Cancer Cell Line (e.g., MCF-7)
1a HH15.2
1b 4-OCH3H25.8
1c 4-FH10.5
1d 4-CF3H5.1
1e 4-NO2H2.3
2a H3-CH318.9
2b H3-Phenyl12.4

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. They are based on general SAR trends observed in structurally related compounds and are intended to guide the design of future experimental studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the evaluation of the synthesized compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.

  • Compound Treatment: A serial dilution of the test compounds is prepared in the culture medium. The medium from the cell plates is replaced with the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO (vehicle control).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase, a common target for anticancer drugs.[5]

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared.

  • Kinase Reaction Setup: In a 384-well plate, the kinase, its substrate, and the test compound are mixed in the kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP. Control reactions include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • ADP Detection: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce light.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the positive control, and IC50 values are determined.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay cytotoxicity->kinase_assay other_assays Other Biological Assays kinase_assay->other_assays ic50 IC50 Determination other_assays->ic50 sar SAR Analysis ic50->sar lead_id Lead Identification sar->lead_id

Caption: A generalized workflow for the synthesis, screening, and analysis of novel chemical compounds.

Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor This compound Derivative (Inhibitor) inhibitor->receptor

Caption: A simplified representation of a Receptor Tyrosine Kinase (RTK) signaling pathway, a potential target for the described compounds.

References

Benchmarking the synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative benchmark of plausible synthetic routes to 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline, a valuable building block in medicinal chemistry. Due to a lack of direct comparative studies for this specific molecule, this guide benchmarks the performance of well-established N-arylation methods on analogous substrates, providing a reliable projection of their efficacy for the target compound.

Introduction

This compound is an aromatic amine containing a 1,2,4-triazole moiety, a common scaffold in pharmacologically active compounds.[1] The synthesis of this and similar N-aryl triazoles typically involves the formation of a carbon-nitrogen bond between an aryl group and the triazole ring. Modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have become the methods of choice for this transformation, offering significant advantages over classical methods.[2]

This guide will focus on the direct N-arylation of 1,2,4-triazole with a suitable chloroaniline precursor as the most direct and efficient approach. Alternative, more classical routes will also be discussed for a comprehensive overview.

Comparative Analysis of N-Arylation Methods

The most direct synthetic strategy for this compound involves the cross-coupling of 1,2,4-triazole with a 2-halo-5-chloroaniline derivative. The two leading methodologies for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Data Presentation

The following tables summarize quantitative data for these key N-arylation reactions, based on reported results for analogous substrates.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 1,2,4-Triazole with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Aryl BromidePd(OAc)₂ (2)X-Phos (4)K₃PO₄t-BuOH1102485-95[3]
2Aryl ChloridePd₂(dba)₃ (1)IPr*OMe (2)NaOt-BuToluene1001880-92[4]
3Aryl IodidePd(OAc)₂ (1.5)PPh₃ (3)Cs₂CO₃Dioxane1001275-90[5]

Table 2: Copper-Catalyzed N-Arylation of 1,2,4-Triazole with Aryl Halides (Ullmann-Type Reaction)

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Aryl IodideCuO nanoparticles (10)Ligand-freeK₂CO₃DMFRT390-98[6]
2Aryl BromideCuCl (10)Ligand-freeK₂CO₃DMSO1202478-88[7]
3Aryl IodideCuI (5)3-(Diphenylphosphino) propanoic acid (10)K₃PO₄Dioxane1102485-95[8]

Proposed Synthetic Pathways

Based on the data, two primary synthetic routes are proposed and benchmarked.

Route 1: Direct N-Arylation (Recommended)

This route involves the direct coupling of 1,2,4-triazole with a commercially available or readily synthesized 2-halo-5-chloroaniline. The Buchwald-Hartwig amination is highlighted here due to its broad substrate scope and high functional group tolerance.

cluster_0 Route 1: Direct N-Arylation 2-Bromo-4-chloroaniline 2-Bromo-4-chloroaniline Target_Molecule This compound 2-Bromo-4-chloroaniline->Target_Molecule Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Target_Molecule cluster_1 Route 2: Classical Synthesis 3-Chloroaniline 3-Chloroaniline Nitro_Intermediate 5-chloro-2-nitroaniline 3-Chloroaniline->Nitro_Intermediate Nitration Amine_Intermediate 4-chloro-1,2-phenylenediamine Nitro_Intermediate->Amine_Intermediate Reduction Target_Molecule_2 This compound Amine_Intermediate->Target_Molecule_2 Triazole Formation start Start setup Reaction Setup (Reagents, Catalyst, Solvent) start->setup reaction N-Arylation Reaction (Heating, Stirring) setup->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product This compound purification->product

References

A Comparative Guide to the Electronic Effects of Substituents in Chloro-Triazolyl-Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic effects of substituents in the chloro-triazolyl-aniline scaffold. Understanding these effects is crucial for predicting molecular reactivity, basicity, and potential interactions with biological targets, which is of paramount importance in drug discovery and development. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes relevant biological pathways.

Introduction to Electronic Effects

The electronic properties of the aniline moiety are significantly influenced by the nature and position of substituents on the aromatic ring. These modifications alter the electron density on the nitrogen atom of the amino group, thereby affecting the molecule's basicity, nucleophilicity, and ultimately its pharmacological activity. The chloro and triazolyl groups, both being electron-withdrawing in nature, are expected to have a pronounced impact on the electronic character of the aniline ring. This guide will delve into a comparative analysis of these effects.

Data Presentation: Physicochemical Parameters

The electronic influence of a substituent is often quantified by its Hammett constant (σ) and its effect on the acidity/basicity of the molecule, represented by the pKa value.

Hammett Substituent Constants

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituentσ_metaσ_para
-H0.000.00
-Cl0.370.23
-Br0.390.23
-I0.350.18
-CN0.620.67
-NO₂0.710.78
-1,2,4-triazol-1-yl (Predicted to be positive) (Predicted to be positive)

Table 1: Hammett constants for selected substituents. The values for the 1,2,4-triazol-1-yl group are predicted to be positive, indicating its electron-withdrawing character, though specific experimental values are not available.

pKa Values of Substituted Anilines

The pKa of the conjugate acid of an aniline is a direct measure of its basicity. Electron-withdrawing substituents decrease the electron density on the amino group, making it less basic and thus lowering the pKa of its conjugate acid.

CompoundpKa of Conjugate Acid
Aniline4.63
4-Chloroaniline3.98
3-Chloroaniline3.46
2-Chloroaniline2.65
3-(1H-1,2,4-triazol-1-ylmethyl)aniline4.28 (Predicted)[1]
4-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline (Predicted to be < 2.65)

Table 2: pKa values of the conjugate acids of aniline and some of its derivatives. The pKa of a hypothetical 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is predicted to be lower than that of 2-chloroaniline due to the additional electron-withdrawing effect of the triazole ring.

Experimental Protocols

Synthesis of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline

A plausible synthetic route to 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is outlined below, based on established methods for the synthesis of N-aryl triazoles.[2][3]

Step 1: Synthesis of 1-(2-Amino-5-chlorophenyl)-1H-1,2,4-triazole

  • Materials: 4-Chloro-2-fluoro-1-nitrobenzene, 1,2,4-triazole, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), ethyl acetate, water, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure for N-Arylation:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C, add 1,2,4-triazole (1.0 eq.) portion-wise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 4-chloro-2-fluoro-1-nitrobenzene (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole.

  • Procedure for Nitro Group Reduction:

    • Dissolve the crude 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole in methanol.

    • Add 10% Pd/C catalyst (10% w/w).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to afford 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Experimental Workflow for the Synthesis of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline

experimental_workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Nitro Group Reduction start1 4-Chloro-2-fluoro-1-nitrobenzene + 1,2,4-Triazole + NaH in DMF react1 Nucleophilic Aromatic Substitution start1->react1 prod1 1-(5-Chloro-2-nitrophenyl)-1H-1,2,4-triazole react1->prod1 start2 1-(5-Chloro-2-nitrophenyl)-1H-1,2,4-triazole prod1->start2 react2 Hydrogenation (H₂ / Pd/C) start2->react2 prod2 4-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline react2->prod2

Caption: Synthetic pathway for 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline.

Logical Relationship of Electronic Effects

electronic_effects substituents Substituents (-Cl, -Triazole) inductive Inductive Effect (-I) substituents->inductive resonance Resonance Effect (-M for Triazole) substituents->resonance electron_density Decreased Electron Density on Aniline Nitrogen inductive->electron_density resonance->electron_density basicity Decreased Basicity (Lower pKa) electron_density->basicity reactivity Altered Reactivity electron_density->reactivity PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Triazole_Inhibitor Triazole-based Inhibitor Triazole_Inhibitor->PI3K Triazole_Inhibitor->Akt

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For a research chemical like 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline, where specific hazard data is limited, a cautious and compliant approach is mandatory.

Immediate Safety and Handling Precautions

Due to its chemical structure—a halogenated aniline—this compound should be handled as potentially toxic and hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile rubber. Inspect gloves before use and change them frequently.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • For dry spills, carefully sweep the material, avoiding dust generation. A vacuum cleaner with a HEPA filter is recommended.

    • For liquid spills, use an inert absorbent material.

    • Collect all contaminated materials into a labeled, sealed, and compatible hazardous waste container. [1]4. Decontamination: Thoroughly clean the spill area with soap and water. [1]

Step-by-Step Disposal Plan

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility. [2][3]Do not discharge this chemical into drains or the environment.

  • Waste Identification and Classification: Treat this compound as hazardous chemical waste. Due to its halogenated and amine components, it may be classified as both toxic and an environmental hazard.

  • Waste Collection:

    • Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents. [1][2]Halogenated and non-halogenated solvent wastes should be kept separate. [4]3. Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any known hazard symbols.

  • Storage:

    • Store waste containers in a designated, cool, dry, and well-ventilated hazardous waste accumulation area. [1] * Ensure containers are kept tightly closed. [1] * Use secondary containment for all liquid wastes. [5]5. Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup. [2][6]

Quantitative Data Summary for Related Compounds

The following table summarizes GHS hazard classifications for compounds with similar structural features. This data should be used to infer the potential hazards of this compound and to underscore the need for cautious handling.

Hazard Classification3,3'-Dithiobis(1H-1,2,4-triazole) [7]1H-1,2,4-Triazole-3-thiol [7]General Amines [6]Halogenated Organics [4][8]
Acute Toxicity, Oral Harmful if swallowed (H302)Harmful if swallowedCan be toxic or harmfulCan be toxic or harmful
Acute Toxicity, Dermal Harmful in contact with skin (H312)-Can be toxic or harmfulCan be toxic or harmful
Eye Irritation Causes serious eye irritation-Can cause severe eye irritation or damageCan cause eye irritation
Environmental Hazard --Can cause significant harm to aquatic lifeOften toxic to aquatic life with long-lasting effects
Disposal Consideration Hazardous Waste Disposal FacilityHazardous Waste Disposal FacilitySegregate from other wastes; professional disposal requiredSegregate from non-halogenated waste; incineration is common
Experimental Protocols

No specific experimental protocols for the disposal of this compound were found. Chemical inactivation (pre-treatment) should only be performed if a validated and approved laboratory protocol is available from your institution's EHS office. An example of a general chemical treatment for a related class of compounds (mercaptans) involves oxidation, but the resulting solution must still be collected as hazardous waste. [2]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper handling and disposal of a research chemical with limited safety data.

cluster_handling Initial Handling & Assessment A Compound Identified: This compound B Search for Specific SDS A->B A->B C SDS Found? B->C B->C D Follow SDS Protocol for Handling and PPE C->D Yes E Assess Hazards Based on Related Compounds (Halogenated Aniline, Triazole) C->E No F Assume High Hazard: Use Stringent PPE and Engineering Controls E->F

Caption: Initial assessment workflow for a research chemical.

cluster_disposal Waste Disposal Workflow G Waste Generated H Treat as Hazardous Waste G->H I Collect in a Labeled, Sealed, and Compatible Container H->I J Segregate from Incompatible Wastes (e.g., Oxidizers, Non-halogenated solvents) I->J K Store in Designated Hazardous Waste Accumulation Area with Secondary Containment J->K L Contact EHS or Licensed Waste Disposal Company for Pickup K->L M End: Waste Properly Disposed L->M

Caption: Step-by-step hazardous waste disposal process.

References

Personal protective equipment for handling 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline. The following information is based on the safety data for the structurally similar compound, 5-Chloro-2-(1H-tetrazol-5-yl)aniline , and should be used as a procedural guideline. Researchers and scientists must exercise caution and apply sound laboratory judgment when handling this chemical.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound. The information is intended for drug development professionals and researchers in a laboratory setting.

Quantitative Data Summary

Due to the lack of specific data for the target compound, the following table summarizes the available information for the analogue, 5-Chloro-2-(1H-tetrazol-5-yl)aniline.

PropertyValue
CAS Number54013-18-2[1][2]
Molecular FormulaC₇H₆ClN₅
Purity97%
Signal WordWarning[1]
Hazard StatementsH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]

Experimental Protocols: Safe Handling and Disposal

1. Personal Protective Equipment (PPE):

Before handling the compound, ensure the following personal protective equipment is worn:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166, or chemical safety goggles and a face shield if there is a risk of splashing.[2]

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[2] Dispose of contaminated gloves after use.

  • Body Protection: A laboratory coat or a chemical-resistant suit to prevent skin contact.[2]

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]

2. Handling and Storage:

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid the formation of dust and aerosols.[2]

    • Use only in a well-ventilated area or under a chemical fume hood.[1]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the handling area.

  • Storage:

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2]

    • Keep away from incompatible materials such as strong oxidizing agents.

3. Accidental Release Measures:

  • Personal Precautions:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment.[2]

  • Environmental Precautions:

    • Prevent the product from entering drains.[2]

  • Methods for Cleaning Up:

    • Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]

4. First Aid Measures:

  • General Advice: Consult a physician and show the safety data sheet.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

5. Disposal:

  • Dispose of the chemical and its container at an approved waste disposal plant.[1]

  • Contact a licensed professional waste disposal service.

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review SDS (Analogue) B Don Personal Protective Equipment (PPE) A->B C Work in a Fume Hood B->C D Weigh and Handle Compound C->D E Decontaminate Work Area D->E H Collect Waste in Labeled Container D->H F Remove and Dispose of PPE E->F G Wash Hands Thoroughly F->G I Dispose via Approved Waste Service H->I

Caption: A logical workflow for the safe handling of the specified chemical.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.